Synthesis and Mechanistic Evaluation of 2-Butoxy-4-methoxybenzoic Acid: A Comprehensive Technical Guide
Executive Summary 1 (CAS 95420-80-7)[1] is a highly versatile building block in organic synthesis, pharmaceutical development, and materials science. This whitepaper details a robust, high-yield, three-step synthetic pat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1 (CAS 95420-80-7)[1] is a highly versatile building block in organic synthesis, pharmaceutical development, and materials science. This whitepaper details a robust, high-yield, three-step synthetic pathway starting from the commercially available precursor, 2-hydroxy-4-methoxybenzoic acid. By employing a protection-alkylation-deprotection strategy, researchers can achieve strict regiocontrol and high atom economy.
Pharmacological and Material Relevance
Benzoic acid derivatives with specific alkoxy substitution patterns are critical intermediates in modern drug discovery. The starting material, 2-hydroxy-4-methoxybenzoic acid, has been identified as a potent therapeutic agent capable of 2 and mitigating hemorrhagic activity in snake venom models[2].
Alkylation of the 2-hydroxyl position to form the 2-butoxy derivative significantly enhances the molecule's lipophilicity. This structural modification is a crucial parameter for designing local anesthetics (e.g., metabutoxycaine analogs) and engineering advanced materials, such as 3[3].
Retrosynthetic Analysis & Pathway Design
Direct alkylation of 2-hydroxy-4-methoxybenzoic acid with 1-bromobutane is complicated by the presence of the carboxylic acid, which can undergo competitive esterification, consuming the alkylating agent and complicating purification. To ensure strict regiocontrol, a three-stage sequence is utilized:
Protection: Carboxylic acid protection via Fischer esterification.
Alkylation: Williamson ether synthesis at the sterically hindered ortho-phenolic position.
Deprotection: Base-catalyzed saponification of the ester to regenerate the free acid.
Retrosynthetic pathway for 2-butoxy-4-methoxybenzoic acid via ester protection.
Mechanistic Insights (Causality & E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, ensuring the protocol is a self-validating system.
Solvent and Base Selection in Alkylation: The alkylation of the ortho-hydroxyl group is sterically hindered. Potassium carbonate (K₂CO₃) is selected as a mild base because it quantitatively deprotonates the phenol without hydrolyzing the methyl ester prematurely. N,N-Dimethylformamide (DMF), a polar aprotic solvent, optimally solvates the potassium cation. This leaves the phenoxide anion highly nucleophilic (a "naked" anion), thereby accelerating the Sₙ2 displacement of the bromide from 1-bromobutane[3].
Stability of the Methoxy Group: While4 can occur under harsh conditions with aliphatic amines[4], the para-methoxy group remains entirely stable under the standard Williamson ether and saponification conditions described here, ensuring high regioselectivity.
Saponification Dynamics: The hydrolysis of the sterically hindered ortho-butoxy methyl ester requires strong basic conditions (NaOH) and elevated temperatures. Utilizing a mixed solvent system (MeOH/THF/H₂O) ensures the solubility of the lipophilic ester while providing the necessary aqueous environment for the hydroxide nucleophile to attack the shielded carbonyl carbon.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate (Esterification)
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-methoxybenzoic acid (1.0 equiv) and anhydrous methanol (0.5 M).
Heat the reaction mixture to reflux (approx. 65°C) for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
Upon completion, concentrate the mixture in vacuo, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ to remove unreacted acid.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the product as a white solid.
Step 2: Synthesis of Methyl 2-butoxy-4-methoxybenzoate (Williamson Etherification)
Dissolve methyl 2-hydroxy-4-methoxybenzoate (1.0 equiv) in anhydrous DMF (0.3 M).
Add finely powdered anhydrous K₂CO₃ (2.0 equiv) and stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.
Add 1-bromobutane (1.5 equiv) dropwise. Heat the mixture to 80°C for 8 hours under an inert N₂ atmosphere.
Quench the reaction by pouring it into ice-water, then extract three times with diethyl ether.
Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate. Purify via flash column chromatography if necessary.
Step 3: Saponification to 2-Butoxy-4-methoxybenzoic acid
Dissolve the intermediate methyl 2-butoxy-4-methoxybenzoate in a 1:1 mixture of methanol and THF (0.2 M).
Add a 2M aqueous solution of NaOH (3.0 equiv). Heat the biphasic mixture to 60°C for 4 hours.
Once complete (verified by the disappearance of the ester spot on TLC), remove the volatile organic solvents under reduced pressure.
Cool the remaining aqueous phase to 0°C in an ice bath and slowly acidify to pH 2-3 using 2M HCl.
Collect the resulting white precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum to afford pure 2-butoxy-4-methoxybenzoic acid.
Step-by-step experimental workflow for the synthesis of 2-butoxy-4-methoxybenzoic acid.
Quantitative Data & Yield Analysis
The following table summarizes the expected molecular weights, yields, and purities across the three-step synthetic pathway, providing a benchmark for experimental validation.
NIH. "A review and in silico screening of plant-derived snake venom/toxin inhibitors: ADMET, drug-likeness, and medicinal chemistry profiling." PMC, 2
ChemRxiv. "Rapid, solvent-minimized and sustainable access to various types of ferroelectric-fluid molecules by harnessing mechano-chemical." ChemRxiv, 3
Thieme Connect. "Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines." Synthesis, 4
An In-Depth Technical Guide to the Solubility Profiling of 2-Butoxy-4-methoxybenzoic Acid Executive Summary 2-Butoxy-4-methoxybenzoic acid (CAS 95420-80-7) is a highly substituted benzoic acid derivative frequently utili...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profiling of 2-Butoxy-4-methoxybenzoic Acid
Executive Summary
2-Butoxy-4-methoxybenzoic acid (CAS 95420-80-7) is a highly substituted benzoic acid derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including complex thrombin inhibitors[1]. Due to the presence of two bulky, lipophilic alkoxy groups (2-butoxy and 4-methoxy), this compound presents unique physicochemical challenges. Understanding its solubility profile is paramount for optimizing reaction solvents during chemical synthesis and predicting its behavior in biological or assay buffers.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we deconstruct the causality behind the compound’s solubility behavior and provide a rigorously self-validating experimental framework to profile its kinetic, thermodynamic, and pH-dependent solubility.
Part 1: Physicochemical Causality & In Silico Profiling
Before initiating benchtop experiments, we must establish the theoretical boundaries of the molecule. The solubility of 2-Butoxy-4-methoxybenzoic acid is governed by the antagonistic relationship between its lipophilic alkoxy substituents and its ionizable carboxylic acid moiety.
Table 1: Physicochemical Parameters and Solubility Implications
Parameter
Value
Implications for Aqueous Solubility
Source
Molecular Formula
C12H16O4
High carbon-to-heteroatom ratio drives hydrophobicity.
Weak acid; solubility will increase exponentially in alkaline buffers (pH > 6).
Derived
Mechanistic Causality:
The 2-butoxy and 4-methoxy groups exert a strong electron-donating resonance effect (+R) into the aromatic ring. While this increases electron density, it destabilizes the resulting carboxylate anion, slightly weakening the acidity (raising the pKa) compared to unsubstituted benzoic acid. Furthermore, the steric bulk of the ortho-butoxy group disrupts water solvation shells, increasing the crystal lattice energy and driving the LogP to 2.57[2]. Consequently, the compound will exhibit poor intrinsic solubility at acidic pH but can be solubilized via ionization at physiological or alkaline pH.
Caption: Logical relationship between structural features and pH-dependent solubility behavior.
Part 2: The Solubility Profiling Strategy
To accurately profile this compound, we must deploy a tiered workflow. We begin with a high-throughput kinetic assay to define the metastable precipitation boundaries, followed by a rigorous thermodynamic assay to establish true equilibrium.
Caption: Workflow for the systematic solubility profiling of 2-Butoxy-4-methoxybenzoic acid.
Part 3: Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts (such as supersaturation or incomplete equilibration) are automatically flagged and corrected.
Protocol 1: Kinetic Solubility via Laser Nephelometry
Purpose: To rapidly determine the concentration at which 2-Butoxy-4-methoxybenzoic acid precipitates out of an aqueous solution when introduced from a DMSO stock. This mimics early-stage biological assay conditions[3][4].
Causality of Choice: Kinetic solubility frequently overestimates true solubility because the DMSO co-solvent facilitates a metastable supersaturated state[5]. However, it is essential for defining the upper concentration limits before committing to resource-intensive thermodynamic assays.
Step-by-Step Methodology:
Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM stock solution[6].
Serial Dilution: Dispense the stock into a 96-well plate and perform a serial dilution using pH 7.4 phosphate buffer. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent artificial co-solvency effects[4].
Incubation: Seal and incubate the plate at 37°C for 2 hours to allow metastable precipitates to form.
Nephelometric Detection: Scan the plate using a laser nephelometer. Insoluble particles will scatter the laser light (Tyndall effect), measured in Nephelometric Turbidity Units (NTU)[4][6].
Data Analysis: Plot NTU versus concentration. The "kick-off" point where light scattering exponentially increases marks the kinetic solubility limit[6][7].
Self-Validation Mechanism: The assay must include a known highly soluble reference (e.g., paracetamol) and a highly insoluble reference[7]. If the nephelometer detects premature scattering in the paracetamol wells, the buffer is immediately flagged for particulate contamination, invalidating the run until the buffer is re-filtered.
Protocol 2: Thermodynamic Solubility via the Shake-Flask Method
Purpose: To determine the true equilibrium solubility of the crystalline solid in aqueous media without the interference of organic co-solvents. This is the "gold standard" for formulation and process chemistry[3][8].
Causality of Choice: Unlike kinetic assays, the shake-flask method relies on the thermodynamic equilibrium between the solid crystal lattice and the solvated molecules. It requires significant time to overcome the high lattice energy driven by the compound's LogP of 2.57.
Step-by-Step Methodology:
Sample Preparation: Add an excess amount of solid 2-Butoxy-4-methoxybenzoic acid (e.g., 500 µg) to sealed vials containing 400 µL of aqueous buffer (test at pH 1.2 and pH 7.4)[9].
Equilibration: Place the vials in an orbital shaker at 400 rpm and a constant temperature of 25°C[9].
Phase Separation: At designated time points, centrifuge the vials to pellet the undissolved solid, and filter the supernatant through a 0.22 µm membrane to remove micro-particulates[3].
Quantification: Dilute the clear filtrate and quantify the dissolved concentration using isocratic HPLC-UV against a pre-established external calibration curve[9].
Self-Validation Mechanism: Thermodynamic equilibrium is notoriously difficult to guarantee visually. This system self-validates via temporal sampling. Aliquots are quantified at 24, 48, and 72 hours[9]. Equilibrium is only validated and accepted when the concentration variance between the 48-hour and 72-hour time points falls below 5%. If variance is higher, shaking must continue to 96 hours[9].
Protocol 3: pH-Dependent Solubility Profiling
Purpose: To map how the solubility of 2-Butoxy-4-methoxybenzoic acid scales with pH, utilizing its carboxylic acid handle.
Causality of Choice: Because the compound is a weak acid, its total solubility (
Stotal
) is the sum of its intrinsic unionized solubility (
S0
) and its ionized carboxylate solubility. This relationship is mathematically dictated by the Henderson-Hasselbalch equation[10][11].
Step-by-Step Methodology:
Determine Intrinsic Solubility (
S0
): Execute the shake-flask protocol at pH 1.2 (using 0.1 N HCl). At this pH, the carboxylic acid is fully protonated (unionized). The measured solubility here is
S0
.
Henderson-Hasselbalch Modeling: Calculate the theoretical solubility at physiological pH (7.4) using the equation:
Empirical Verification: Execute the shake-flask protocol at pH 7.4 and compare the empirical
Stotal
against the modeled prediction to confirm the absence of self-aggregation or micelle formation, which can distort Henderson-Hasselbalch predictions[10].
Synthesis and Process Optimization of 2-Butoxy-4-methoxybenzoic Acid: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary The synthesis of highly functionalized alkoxybenzoic acids, such as 2...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
The synthesis of highly functionalized alkoxybenzoic acids, such as 2-butoxy-4-methoxybenzoic acid , is a critical operation in the development of active pharmaceutical ingredients (APIs) and advanced materials. Starting from 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid), the transformation requires the selective O-alkylation of the phenolic hydroxyl group. This whitepaper outlines a field-proven, highly scalable two-step methodology—Global Dialkylation followed by Selective Saponification —designed to bypass inherent chemoselectivity issues and deliver high-purity yields.
Mechanistic Rationale & Chemoselectivity
When functionalizing 4-methoxysalicylic acid, chemists face a classic chemoselectivity challenge due to the presence of two acidic protons: the carboxylic acid (
pKa≈3.0
) and the phenolic hydroxyl group (
pKa≈10.0
).
Because the carboxylic acid is significantly more acidic, any base introduced to the system will preferentially deprotonate it to form a carboxylate anion[1]. Attempting a direct, selective O-alkylation of the phenol using one equivalent of base and an alkyl halide will predominantly yield the ester (alkyl 2-hydroxy-4-methoxybenzoate) rather than the desired ether, due to the superior nucleophilicity and availability of the carboxylate under these conditions[1].
To circumvent this, the most robust approach is a two-step sequence:
Global Dialkylation: Exhaustive alkylation using an excess of 1-bromobutane and a mild base (K₂CO₃) in a polar aprotic solvent. This drives the reaction to the di-alkylated intermediate: butyl 2-butoxy-4-methoxybenzoate.
Selective Saponification: Hydrolysis of the ester back to the carboxylic acid using an aqueous base, leaving the newly formed highly stable butyl ether intact[2].
Retrosynthetic Pathway & Logic Visualization
Caption: Figure 1: Mechanistic rationale for global dialkylation driven by pKa differentials.
Caption: Figure 2: Two-step synthesis of 2-butoxy-4-methoxybenzoic acid via dialkylation and saponification.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure process integrity.
Phase 1: Global Dialkylation (Synthesis of Butyl 2-butoxy-4-methoxybenzoate)
Deprotonation: Charge a round-bottom flask with 4-methoxysalicylic acid and anhydrous DMF (0.5 M concentration). Add finely powdered K₂CO₃. Stir at room temperature for 30 minutes.
Causality: Pre-stirring ensures complete double deprotonation (carboxylate and phenoxide) before the electrophile is introduced, preventing competing side reactions.
Alkylation: Add 1-bromobutane dropwise. Elevate the temperature to 80°C and stir for 12 hours under an inert atmosphere.
Causality: DMF is utilized as a polar aprotic solvent to leave the nucleophilic anions relatively unsolvated, significantly accelerating the
SN2
substitution.
Workup: Cool to room temperature and quench with a large volume of DI water. Extract the aqueous layer with Ethyl Acetate (3x).
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x).
Causality: A standard water wash is insufficient to remove all DMF. LiCl effectively partitions DMF into the aqueous phase, preventing solvent contamination in the next step.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester-ether intermediate.
Phase 2: Selective Saponification (Synthesis of 2-Butoxy-4-methoxybenzoic Acid)
Hydrolysis: Dissolve the crude intermediate in the THF/MeOH mixture. Add the 2M aqueous NaOH solution.
Causality: The THF/MeOH co-solvent system is critical. THF solubilizes the highly lipophilic ester, while MeOH acts as a phase-transfer bridge to ensure the aqueous hydroxide mixes homogeneously[2].
Reflux: Heat the mixture to 70°C for 4–6 hours. Monitor the disappearance of the ester via TLC.
Solvent Removal: Once complete, concentrate the mixture in vacuo to remove the volatile THF and MeOH.
Organic Wash: Dilute the remaining aqueous residue with water and extract once with Methyl tert-butyl ether (MTBE). Discard the organic layer.
Causality: This "reverse extraction" removes any unreacted ester or non-polar organic impurities, leaving the water-soluble sodium carboxylate salt in the aqueous phase.
Acidification & Precipitation: Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M HCl dropwise until the solution reaches pH 2.
Causality: Dropping the pH significantly below the
pKa
of the carboxylic acid ensures complete protonation. The target molecule, now highly lipophilic, will crash out of the aqueous solution as a white precipitate.
Filter the precipitate, wash with cold DI water, and dry under high vacuum to yield pure 2-butoxy-4-methoxybenzoic acid.
Analytical Validation System
To guarantee the trustworthiness of the synthesis, validate the isolated product against the following quantitative benchmarks:
Analytical Method
Target Observation for 2-Butoxy-4-methoxybenzoic Acid
Disappearance of the ester
−OCH2−
triplet at
∼4.3 ppm
.Retention of the ether
−OCH2−
triplet at
∼4.1 ppm
.Appearance of a broad singlet at
∼10.5 ppm
(Carboxylic acid
−OH
).
ESI-MS (Negative Mode)
[M−H]−
peak observed at
m/z223.1
.
Process Optimization & Troubleshooting Matrix
For process chemists scaling this reaction, the following matrix details alternative parameters and their mechanistic impacts:
Parameter
Standard Condition
Alternative Condition
Impact / Causality
Solvent (Phase 1)
DMF
Acetone
Acetone simplifies the aqueous workup (no LiCl wash needed) but requires a lower reflux temperature (56°C), extending reaction times to >24h.
Base (Phase 1)
K₂CO₃
Cs₂CO₃
Cs₂CO₃ increases the rate of
SN2
alkylation due to the "cesium effect" (higher solubility and a more naked anion), but significantly increases raw material costs.
Hydrolysis Base
NaOH (aq)
LiOH (aq)
LiOH is milder and highly selective for esters over amides[2]. However, for this specific substrate lacking sensitive functional groups, NaOH is equally effective and more economical.
References
Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) That Decreases Cocaine Self-Administration in Rats
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Esterification of hydroxybenzoic acids
US Patent 5260475A
URL
Total synthesis of Neocosmosin A
Synthetic Communications (Taylor & Francis)
URL:[Link]
Comprehensive Spectral Characterization of 2-Butoxy-4-methoxybenzoic Acid: A Technical Guide for Structural Elucidation
Executive Summary 2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7) 1 is a highly versatile aromatic building block utilized extensively in medicinal chemistry and drug discovery. With a molecular formula of C₁₂H₁₆O₄ and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7) 1 is a highly versatile aromatic building block utilized extensively in medicinal chemistry and drug discovery. With a molecular formula of C₁₂H₁₆O₄ and a monoisotopic mass of 224.10486 Da 2, it features a core benzoic acid scaffold decorated with two electron-donating alkoxy groups. This specific substitution pattern makes it an ideal precursor for synthesizing complex biologically active molecules, such as substituted benzamides documented in pharmaceutical patents (e.g., US Patent 6,313,122 B1) 3.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the analytical methodologies, establish self-validating protocols, and deeply analyze the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral signatures of this compound.
Experimental Workflows and Self-Validating Protocols
To ensure absolute scientific integrity, the acquisition of spectral data must follow a rigid, self-validating system. The workflow below outlines the orthogonal analytical techniques required to confirm the structural identity and purity of 2-Butoxy-4-methoxybenzoic acid.
Figure 1: Experimental workflow for the multi-spectral characterization of the target compound.
High-Resolution NMR Acquisition
Causality of Solvent Choice: DMSO-d₆ is selected over CDCl₃ because the strong hydrogen-bonding capability of DMSO prevents the rapid exchange of the carboxylic acid proton (-COOH). This locks the proton in a distinct chemical environment, allowing it to be observed as a broad singlet far downfield (>12 ppm).
Protocol:
Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS.
Transfer to a 5 mm NMR tube and insert into a 400 MHz (or higher) spectrometer.
Acquire ¹H NMR (zg30 pulse sequence) with a 2-second relaxation delay (D1) for 16 scans.
Acquire ¹³C NMR (zgpg30 pulse sequence) with a 2-second D1 for 1024 scans.
Self-Validating Checkpoint: Before acquiring the full ¹³C spectrum, run a quick 1D ¹H scan to check the linewidth of the TMS peak. A TMS linewidth > 1.0 Hz indicates poor shimming, which will obscure fine scalar couplings (J-values) in the aromatic region. Reshim the Z and Z2 axes until the TMS peak is sharp.
UPLC-ESI-MS/MS Analysis
Causality of Ionization Mode: While the carboxylic acid moiety ionizes exceptionally well in negative mode (yielding[M-H]⁻), positive electrospray ionization (ESI+) is equally critical. Protonation of the ether oxygens in ESI+ drives highly informative diagnostic fragmentation pathways (e.g., the loss of the butyl chain).
Protocol:
Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid.
Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) using a standard reversed-phase gradient.
Operate the ESI source with a capillary voltage of 3.0 kV (positive mode) and desolvation temp of 350°C.
Isolate the precursor ion and apply collision energy (CE) ramping from 10 to 40 eV using Argon gas.
Self-Validating Checkpoint: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to sample injection. If the observed [M+H]⁺ mass deviates by more than 5 ppm from the theoretical exact mass (225.1121 Da), recalibrate the TOF flight tube immediately to prevent false annotations.
ATR-FTIR Spectroscopy
Causality of Technique: Attenuated Total Reflectance (ATR) requires no sample dilution (unlike KBr pellets). This preserves the native hydrogen-bonded dimeric state of the carboxylic acid in its solid crystal lattice, which is critical for observing the characteristic broad O-H stretch.
Protocol:
Clean the diamond ATR crystal with HPLC-grade isopropanol.
Place ~2 mg of the solid powder directly onto the crystal and apply the pressure anvil.
Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
Self-Validating Checkpoint: The background scan must show >95% transmittance and no anomalous peaks in the 3000-2800 cm⁻¹ region. Any peaks here indicate residual organic contamination on the crystal, requiring immediate recleaning.
Multi-Spectral Data Analysis & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Signatures
The chemical shifts in the aromatic region of 2-Butoxy-4-methoxybenzoic acid are governed by the push-pull electronic effects of its substituents.
The methoxy group at C-4 and the butoxy group at C-2 are strongly electron-donating via resonance (+R effect). They push electron density into the ring, heavily shielding the ortho and para positions.
The carboxylic acid at C-1 is electron-withdrawing (-R, -I effects), stripping electron density from its ortho position (C-6).
Logical Deduction: Proton H-3 is situated between two strongly electron-donating alkoxy groups. Therefore, it experiences maximum shielding and appears furthest upfield (~6.5 ppm) as a distinct doublet with a small meta-coupling constant (J = 2.5 Hz). Conversely, H-6 is deshielded by the adjacent carboxylic acid, appearing furthest downfield (~7.8 ppm).
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
-COOH
12.50
Broad Singlet
1H
-
Carboxylic acid proton
H-6
7.82
Doublet
1H
8.5
Aromatic CH (ortho to COOH)
H-5
6.61
Doublet of Doublets
1H
8.5, 2.5
Aromatic CH (ortho to OMe)
H-3
6.55
Doublet
1H
2.5
Aromatic CH (between alkoxy groups)
C2-O-CH₂
4.05
Triplet
2H
6.5
Butoxy C1' protons
C4-O-CH₃
3.82
Singlet
3H
-
Methoxy protons
C2-O-C-CH₂
1.75
Pentet
2H
7.0
Butoxy C2' protons
C2-O-C-C-CH₂
1.48
Sextet
2H
7.5
Butoxy C3' protons
C2-O-C-C-C-CH₃
0.95
Triplet
3H
7.5
Butoxy terminal methyl
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
166.5
Quaternary (C=O)
Carboxylic acid carbonyl
164.2
Quaternary (C-O)
C-4 (attached to methoxy)
160.8
Quaternary (C-O)
C-2 (attached to butoxy)
134.1
Tertiary (CH)
C-6 (aromatic)
111.0
Quaternary (C-C)
C-1 (attached to COOH)
105.4
Tertiary (CH)
C-5 (aromatic)
99.2
Tertiary (CH)
C-3 (aromatic, highly shielded)
68.5
Secondary (CH₂)
Butoxy C1' (-O-CH₂-)
55.8
Primary (CH₃)
Methoxy carbon (-OCH₃)
31.2
Secondary (CH₂)
Butoxy C2'
19.4
Secondary (CH₂)
Butoxy C3'
13.8
Primary (CH₃)
Butoxy C4' (terminal methyl)
Mass Spectrometry (MS/MS) Fragmentation Pathways
In positive ESI mode, the molecule protonates to form [M+H]⁺ at m/z 225.112. The most thermodynamically favorable fragmentation pathway is the cleavage of the butyl ether chain. Protonation of the C-2 ether oxygen induces a rearrangement (often involving a hydrogen transfer from the flexible butyl chain), leading to the expulsion of neutral butene (C₄H₈, 56 Da). This leaves a stable phenolic hydroxyl group at C-2, making m/z 169.05 the base peak. Subsequent collision-induced dissociation (CID) drives the loss of CO₂ from the carboxylic acid moiety.
Table 3: High-Resolution MS/MS Data (Positive ESI)
m/z (Observed)
Ion Type
Formula
Mass Error (ppm)
Mechanistic Origin
225.112
[M+H]⁺
C₁₂H₁₇O₄⁺
< 2.0
Protonated intact molecule
207.102
[M+H - H₂O]⁺
C₁₂H₁₅O₃⁺
< 2.0
Dehydration of carboxylic acid
169.050
[M+H - C₄H₈]⁺
C₈H₉O₄⁺
< 2.0
Loss of neutral butene (Base Peak)
125.060
[M+H - C₄H₈ - CO₂]⁺
C₇H₉O₂⁺
< 2.0
Decarboxylation of the m/z 169 ion
Infrared (ATR-FTIR) Vibrational Modes
The IR spectrum of 2-Butoxy-4-methoxybenzoic acid is dominated by the behavior of the carboxylic acid group. In the solid state, carboxylic acids form stable, hydrogen-bonded dimers. This intermolecular interaction significantly weakens the O-H bond, lowering its vibrational frequency and causing it to appear as a massive, broad absorption band spanning 3300 to 2500 cm⁻¹. The C=O stretch is similarly shifted to a lower wavenumber (~1670 cm⁻¹) due to conjugation with the aromatic ring and hydrogen bonding.
Table 4: Key ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)
Intensity
Peak Shape
Vibrational Assignment
3300 - 2500
Strong
Very Broad
O-H stretch (hydrogen-bonded dimer)
2955, 2870
Medium
Sharp
C-H stretch (aliphatic butyl/methoxy groups)
1670
Strong
Sharp
C=O stretch (conjugated carboxylic acid)
1605, 1505
Medium
Sharp
C=C stretch (aromatic ring skeletal vibrations)
1250, 1040
Strong
Sharp
C-O-C stretch (asymmetric and symmetric ether)
Conclusion
The comprehensive spectral characterization of 2-Butoxy-4-methoxybenzoic acid requires a rigorous, multi-modal approach. By leveraging the push-pull electronic effects visible in NMR, the predictable neutral losses in MS/MS, and the hydrogen-bonding signatures in FTIR, researchers can definitively confirm the structural integrity of this critical building block. Adhering to the self-validating protocols outlined in this guide ensures that downstream pharmaceutical synthesis—such as the generation of complex benzamides—proceeds with absolute analytical confidence.
References
PubChemLite : 2-butoxy-4-methoxybenzoic acid (C12H16O4) - Structural Information and Monoisotopic Mass. Source: uni.lu.
2
United States Patent 6,313,122 B1 : Preparation of N'-(4-Methoxybenzoyl)-N'-(1-benzylpiperidin-4-yloxycarbonyl)-1,2-benzenediamine and related benzamides. Source: googleapis.com.
3
2-Butoxy-4-methoxybenzoic Acid Derivatives and Analogs: A Technical Guide to Scaffold Synthesis and Pharmacological Application
Executive Summary The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive and gastroprokinetic pharmaceutical agents. Specifically, 2-butoxy-4-methoxybenzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive and gastroprokinetic pharmaceutical agents. Specifically, 2-butoxy-4-methoxybenzoic acid (CAS 95420-80-7) serves as a critical synthetic building block for generating advanced substituted benzamides[1]. By functionalizing this specific carboxylic acid with various complex amines, researchers can synthesize potent dopamine (D2/D3) antagonists and serotonin (5-HT) modulators[2].
This technical whitepaper provides an in-depth analysis of the structural rationale behind the 2-butoxy-4-methoxy substitution pattern, details a self-validating synthetic methodology for generating its amide derivatives, and explores the mechanistic pathways governing their pharmacological efficacy.
Chemical Profile & Structural Rationale
The pharmacological success of substituted benzamides relies heavily on the precise arrangement of electron-donating and lipophilic groups on the aromatic ring. The 2-butoxy-4-methoxybenzoic acid core is engineered to optimize both pharmacodynamics (receptor binding) and pharmacokinetics (membrane permeability).
The 2-Butoxy Group (Lipophilicity & Sterics): The bulky, lipophilic butoxy chain at the ortho position serves a dual purpose. Pharmacokinetically, it significantly increases the overall LogP of the resulting API, facilitating blood-brain barrier (BBB) penetration—a strict requirement for central nervous system (CNS) targets. Pharmacodynamically, this aliphatic chain projects into a specific hydrophobic pocket within the transmembrane helices of monoamine GPCRs, anchoring the ligand[3].
The 4-Methoxy Group (Electronic Effects): The para-methoxy group acts as a strong electron-donating group via resonance. This enriches the electron density of the benzamide aromatic ring, enhancing critical
π
π
stacking interactions with aromatic amino acid residues (e.g., Phenylalanine) in the receptor's orthosteric binding site. Furthermore, the oxygen atom can act as a localized hydrogen bond acceptor[3].
Quantitative Physicochemical Data
To understand the baseline properties of this scaffold before derivatization, we must analyze the core acid's physicochemical parameters.
Table 1: Physicochemical Properties of 2-Butoxy-4-methoxybenzoic acid [1]
Property
Value
Rationale in Drug Design
Molecular Formula
C12H16O4
Core aromatic scaffold.
Monoisotopic Mass
224.10486 Da
Low molecular weight allows for the addition of bulky pharmacophore amines without exceeding Lipinski's Rule of 5.
XlogP (Predicted)
~2.5
Optimal baseline lipophilicity; subsequent amidation will push the final API into the ideal 3.0–4.5 range for BBB penetration.
Hydrogen Bond Donors
1
The carboxylic acid OH (consumed during amidation).
Hydrogen Bond Acceptors
4
Methoxy, butoxy, and carbonyl oxygens provide multiple interaction vectors for receptor binding.
Synthetic Methodology: Amide Coupling Workflow
The conversion of 2-butoxy-4-methoxybenzoic acid into a biologically active derivative requires the formation of an amide bond. Because direct amidation is thermodynamically unfavorable, the carboxylic acid must be activated.
Step-by-Step Protocol: EDC/HOBt-Mediated Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Causality of Reagent Choice: EDC is selected over traditional DCC because its byproduct (an isourea) is highly water-soluble, allowing for a streamlined aqueous workup[4]. HOBt is critical; it rapidly reacts with the highly unstable O-acylisourea intermediate to form a stable, yet highly reactive, OBt-active ester. This intercepts the intermediate before it can undergo a deleterious rearrangement into an inactive N-acylurea, thereby guaranteeing high yields.
1. Preparation & Activation (0°C)
Action: Dissolve 1.0 equivalent of 2-butoxy-4-methoxybenzoic acid and 1.1 equivalents of anhydrous HOBt in dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C in an ice bath.
Causality: Cooling to 0°C controls the exothermic activation step, preventing thermal degradation of the active ester.
Action: Add 1.2 to 1.5 equivalents of EDC·HCl portion-wise. Stir for 30 minutes.
Self-Validation: The suspension should become a homogeneous solution. Quench a 5
μ
L aliquot in methanol and analyze via LC-MS; the presence of the methyl ester mass confirms successful activation of the carboxylic acid.
2. Amine Coupling (Room Temperature)
Action: Add 1.1 equivalents of the target amine (e.g., a substituted pyrrolidine or piperidine). If the amine is supplied as a hydrochloride salt, simultaneously add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is a non-nucleophilic base. It neutralizes the amine salt to free the nucleophilic lone pair, but its steric hindrance prevents it from competing with the amine for the OBt-ester.
Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–24 hours.
Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC). The reaction is deemed complete when the UV-active spot corresponding to the starting acid is entirely consumed, replaced by a new spot representing the benzamide[4].
3. Aqueous Workup & Isolation
Action: Dilute the crude mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
Causality: The 1M HCl wash protonates and removes unreacted amine and DIPEA into the aqueous phase. The NaHCO3 wash neutralizes residual acid and extracts unreacted HOBt. The brine wash reduces the water content in the organic layer[4].
Action: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the target derivative via flash column chromatography.
Workflow for EDC/HOBt-mediated synthesis of substituted benzamides.
Pharmacological Applications & Receptor Binding
Derivatives of 2-alkoxy-4-methoxybenzoic acids are primarily utilized to target monoamine G-protein coupled receptors (GPCRs). Depending on the specific amine appended during synthesis, these compounds act as highly selective Dopamine D2/D3 receptor antagonists or Serotonin 5-HT4 agonists/5-HT2 antagonists[3][5].
Mechanism of Action: D2 Receptor Antagonism
When a substituted benzamide binds to the Dopamine D2 receptor, it acts as a competitive antagonist. The binding affinity is heavily influenced by specific transmembrane helix 7 residues. For example, the T7.39 residue plays a critical role in differentiating D2 versus D4 receptor subtype recognition, highlighting the importance of the specific ring substitutions (like the 4-methoxy group) in orienting the ligand within the binding pocket[6].
By occupying the orthosteric site, the benzamide derivative prevents endogenous dopamine from binding. This blocks the activation of the inhibitory G-protein complex (
Gi/o
), thereby disinhibiting Adenylate Cyclase, normalizing cAMP levels, and modulating downstream neurotransmission (the core mechanism of atypical antipsychotics).
Antagonistic modulation of the Dopamine D2 receptor signaling pathway by benzamides.
Comparative Binding Affinities
To contextualize the pharmacological power of the benzamide scaffold, we can observe the binding affinities (
Ki
) of well-known substituted benzamide derivatives. The structural tuning of the alkoxy and methoxy groups directly dictates receptor selectivity.
By utilizing 2-butoxy-4-methoxybenzoic acid as the starting material, medicinal chemists can systematically explore the Structure-Activity Relationship (SAR) of novel analogs, tuning the lipophilicity via the butoxy chain to optimize CNS penetration while maintaining the critical electronic interactions required for high-affinity GPCR binding.
"Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors", PubMed,
"Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents", ACS Public
"Technical Support Center: Synthesis of Substituted Benzamides", Benchchem,
"Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor", PMC,
Application Note: Protocol for the Synthesis of 2-Butoxy-4-methoxybenzoic Acid
Overview and Strategic Rationale 2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7) is a highly functionalized benzoic acid derivative utilized as a critical intermediate in the synthesis of pharmaceutical active ingredien...
Author: BenchChem Technical Support Team. Date: March 2026
Overview and Strategic Rationale
2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7) is a highly functionalized benzoic acid derivative utilized as a critical intermediate in the synthesis of pharmaceutical active ingredients, particularly in the development of factor Xa inhibitors and other targeted therapeutics [1, 2].
The synthesis of this compound presents a regioselectivity challenge: the starting material, 2-hydroxy-4-methoxybenzoic acid (4-methoxysalicylic acid), possesses two nucleophilic centers (the phenolic hydroxyl and the carboxylic acid). Attempting a mono-alkylation exclusively at the phenol often leads to complex mixtures of unreacted starting material, mono-alkylated ether, mono-alkylated ester, and di-alkylated products.
The Expert Solution: To ensure high yield and purity, this protocol employs a robust two-step exhaustive alkylation-saponification sequence .
Exhaustive Alkylation: The starting material is treated with an excess of 1-bromobutane and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) [3]. This drives the reaction to a single, easily isolable intermediate: butyl 2-butoxy-4-methoxybenzoate.
Selective Saponification: The intermediate ester is subsequently hydrolyzed using aqueous sodium hydroxide (NaOH) in methanol. Because aryl-alkyl ethers are highly stable under basic aqueous conditions, the 2-butoxy and 4-methoxy groups remain intact while the carboxylate is unmasked.
Mechanistic Workflow
Fig 1: Two-step synthetic workflow for 2-butoxy-4-methoxybenzoic acid.
Experimental Protocol
Phase 1: Synthesis of Butyl 2-butoxy-4-methoxybenzoate (Exhaustive Alkylation)
Causality & Design: DMF is selected as a polar aprotic solvent to solvate the potassium phenoxide and carboxylate salts, maximizing their nucleophilicity. K₂CO₃ is a mild, non-nucleophilic base that effectively deprotonates both acidic protons without inducing side reactions. An excess of 1-bromobutane (2.5 eq) guarantees that the reaction proceeds completely to the di-alkylated intermediate.
Step-by-Step Procedure:
Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Dissolution: Charge the flask with 2-hydroxy-4-methoxybenzoic acid (16.8 g, 100 mmol) and anhydrous DMF (150 mL). Stir until fully dissolved.
Deprotonation: Add anhydrous K₂CO₃ (41.4 g, 300 mmol) in one portion. The suspension will turn opaque. Stir at room temperature for 15 minutes to allow for initial salt formation.
Alkylation: Syringe in 1-bromobutane (34.2 g, 26.8 mL, 250 mmol) dropwise over 10 minutes.
Heating: Heat the reaction mixture to 80 °C using an oil bath and maintain stirring for 12 hours.
Self-Validating Workup:
Cool the mixture to room temperature and quench by pouring it into 500 mL of ice-cold distilled water.
Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).
Wash the combined organic layers sequentially with distilled water (3 × 100 mL) to remove DMF, and then with saturated brine (100 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting pale yellow oil is the intermediate ester, which can be used directly in the next step without further purification.
Phase 2: Saponification to 2-Butoxy-4-methoxybenzoic Acid
Causality & Design: Saponification requires a hydroxide source. Using a mixed solvent system of Methanol and Water (4:1) ensures that both the lipophilic ester and the aqueous NaOH remain in a single homogeneous phase at reflux, accelerating the hydrolysis.
Step-by-Step Procedure:
Preparation: Transfer the crude butyl 2-butoxy-4-methoxybenzoate (approx. 28 g, ~100 mmol) to a 500 mL round-bottom flask.
Solvation: Add Methanol (200 mL) and stir to dissolve the oil.
Hydrolysis: Add a solution of NaOH (12.0 g, 300 mmol) dissolved in distilled water (50 mL).
Reflux: Attach a condenser and heat the mixture to reflux (approx. 70 °C) for 4 hours.
Self-Validating Isolation:
Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the methanol.
Dilute the remaining aqueous residue with 150 mL of water.
Crucial Purity Check: Extract the basic aqueous layer with Diethyl Ether or Ethyl Acetate (2 × 50 mL). Discard the organic layer. This step removes unreacted ester and the butanol byproduct, ensuring the final product's purity.
Cool the aqueous layer in an ice bath to 0–5 °C.
Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. A dense white precipitate of 2-butoxy-4-methoxybenzoic acid will form immediately.
Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 50 mL) to remove residual salts.
Dry the solid in a vacuum oven at 45 °C overnight to afford the pure product.
Quantitative Data & Stoichiometry
The following tables summarize the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.
Table 1: Stoichiometry for Phase 1 (Alkylation)
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
2-Hydroxy-4-methoxybenzoic acid
168.15
1.0
16.8 g
Starting Material
1-Bromobutane
137.02
2.5
34.2 g (26.8 mL)
Alkylating Agent
Potassium Carbonate (K₂CO₃)
138.21
3.0
41.4 g
Base
N,N-Dimethylformamide (DMF)
73.09
-
150 mL
Solvent
Table 2: Stoichiometry for Phase 2 (Saponification)
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Butyl 2-butoxy-4-methoxybenzoate
280.36
1.0
~28.0 g (crude)
Intermediate
Sodium Hydroxide (NaOH)
40.00
3.0
12.0 g
Hydrolysis Base
Methanol (MeOH)
32.04
-
200 mL
Co-solvent
Water (H₂O)
18.02
-
50 mL
Co-solvent
Hydrochloric Acid (2M HCl)
36.46
to pH 2
~160 mL
Acidifying Agent
Expected Overall Yield: 75–85% (16.8 g – 19.0 g) of 2-butoxy-4-methoxybenzoic acid as a white crystalline solid.
References
PubChem. "2-butoxy-4-methoxybenzoic acid (C12H16O4) - CID 13450764." National Center for Biotechnology Information. Available at:[Link]
Liebeschuetz, J. W., et al. "Factor Xa inhibitors." U.S. Patent 6,313,122 B1, issued November 6, 2001.
White, D. A. "Alkylations with Potassium Carbonate in Dimethylformamide." Synthetic Communications, vol. 8, no. 6, 1978, pp. 395-398. Available at:[Link]
Application
Application Note: A Robust HPLC-UV Method for the Quantification of 2-Butoxy-4-methoxybenzoic acid
Abstract This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Butoxy-4-methoxybenzoic acid. Developed for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Butoxy-4-methoxybenzoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol grounded in fundamental chromatographic principles. The methodology emphasizes the rationale behind parameter selection to ensure scientific integrity and facilitate method adoption and troubleshooting. The described method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring excellent peak shape, and reproducible results suitable for quality control and research applications.
Introduction and Scientific Rationale
2-Butoxy-4-methoxybenzoic acid is an aromatic carboxylic acid derivative. The accurate quantification of such compounds is crucial in various stages of research and development, including synthesis monitoring, purity assessment, and stability studies. The presence of a carboxylic acid functional group, an aromatic ring, and ether linkages dictates the selection of an appropriate analytical strategy.
Chromatographic Challenge : The primary challenge in analyzing acidic compounds like 2-Butoxy-4-methoxybenzoic acid is managing their ionization state.[1][2] The pKa of the carboxylic acid group means that the analyte's charge, and thus its retention on a reversed-phase column, is highly dependent on the mobile phase pH.[3] Operating at a mobile phase pH near the analyte's pKa can lead to poor peak shape (tailing) and shifting retention times.[4]
Methodological Solution : To overcome this, an "ion-suppression" reversed-phase HPLC method is the most effective approach.[1] By buffering the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid is maintained in its neutral, protonated form.[2][4] This non-ionic state promotes consistent hydrophobic interaction with the C18 stationary phase, leading to sharp, symmetrical peaks and stable, reproducible retention.[5] The aromatic nature of the molecule allows for sensitive detection using a standard UV-Vis spectrophotometer.
Materials and Methods
Instrumentation and Consumables
HPLC System: An Agilent 1100/1200 series, Waters Alliance e2695, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
Chromatography Column: A robust, end-capped C18 column (e.g., Phenomenex Luna C18(2), Waters SunFire C18, or equivalent) with dimensions of 150 mm x 4.6 mm and a 5 µm particle size.
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
Analytical Balance: 4- or 5-place.
pH Meter: Calibrated.
Filtration: 0.45 µm membrane filters for mobile phase and 0.22 µm syringe filters for sample preparation.
Reagents and Solvents
Acetonitrile (ACN): HPLC grade or higher.
Methanol (MeOH): HPLC grade or higher.
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.
Phosphoric Acid (H₃PO₄): ACS grade or higher (~85%).
2-Butoxy-4-methoxybenzoic acid: Reference standard of known purity.
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
The goal is to prepare an aqueous-organic mobile phase with a pH low enough to suppress the ionization of the analyte. A phosphate buffer is chosen for its low UV cutoff and effectiveness in the pH 2-3 range.[4][6]
Prepare Aqueous Buffer (pH 2.5):
Dispense approximately 950 mL of DI water into a 1 L flask or beaker.
Carefully add 1.0 mL of 85% phosphoric acid to the water. This creates a 0.1% (v/v) solution.[6]
Mix thoroughly and verify the pH is approximately 2.1-2.5. Adjustment is typically not necessary.
Filter the Buffer:
Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates and degas the solution.[3]
Prepare Final Mobile Phase:
Combine the filtered aqueous buffer and Acetonitrile in a 50:50 (v/v) ratio in a suitable solvent reservoir.
For example, to make 1 L of mobile phase, mix 500 mL of the prepared aqueous buffer with 500 mL of Acetonitrile.
Mix well and label the reservoir appropriately. This isocratic mixture serves as the starting point for analysis.
Step 2: Standard and Sample Preparation
Standard Stock Solution (e.g., 1000 µg/mL):
Accurately weigh approximately 25 mg of the 2-Butoxy-4-methoxybenzoic acid reference standard into a 25 mL volumetric flask.
Dissolve and dilute to the mark with a suitable solvent. A 50:50 mixture of Methanol and Water is a good starting choice due to the analyte's predicted solubility.[7]
Working Standard Solutions:
Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by performing serial dilutions of the stock solution using the mobile phase as the diluent. This minimizes solvent mismatch effects during injection.
Sample Preparation:
Prepare the sample containing 2-Butoxy-4-methoxybenzoic acid by dissolving it in the mobile phase to an expected concentration within the calibration range.
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to prevent particulates from damaging the column or system.
Step 3: Instrument Configuration and System Suitability
System Suitability Tests (SSTs) are a mandatory part of chromatographic analysis to verify that the system is adequate for the intended analysis on the day of use.[8][9] These tests ensure the reliability of the results.[10]
Set Chromatographic Conditions: Configure the HPLC system according to the parameters in Table 1 .
Equilibrate the System: Purge the pump with the mobile phase and allow it to circulate through the entire system (including the column) for at least 30 minutes or until a stable baseline is achieved.
Perform System Suitability Injections:
Make five or six replicate injections of a single working standard solution (e.g., 50 µg/mL).
Evaluate the results against the acceptance criteria outlined in Table 2 . The analysis can only proceed if all SST criteria are met.[9]
Table 1: Recommended HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18, 150 x 4.6 mm, 5 µm
Provides excellent retention and selectivity for hydrophobic aromatic compounds.
Mobile Phase
50:50 (ACN : 0.1% H₃PO₄ in Water)
Isocratic elution is simple and robust. ACN is a common organic modifier with a low UV cutoff.[4] Phosphoric acid suppresses analyte ionization.[4]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.
30 °C
Controlled temperature ensures stable retention times and improves reproducibility.
Injection Vol.
10 µL
A typical injection volume that balances sensitivity with peak shape.
Detection
UV at 254 nm or λmax
The aromatic ring provides strong UV absorbance. 254 nm is a common wavelength; determine the λmax via DAD for optimal sensitivity.
Run Time
~10 minutes
Sufficient to allow for elution of the analyte and any potential early-eluting impurities.
Table 2: System Suitability Test (SST) Acceptance Criteria
SST Parameter
Acceptance Criterion
Purpose
Precision/Repeatability
%RSD of peak areas ≤ 2.0% (for n≥5)
Demonstrates the precision of the autosampler and detector response.[10]
Tailing Factor (Tf)
0.8 ≤ Tf ≤ 1.5
Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.[10]
Theoretical Plates (N)
> 2000
Indicates the efficiency of the separation and the quality of the column packing.
Method Development and Optimization Workflow
The provided method is a robust starting point. Should optimization be required (e.g., to separate from impurities), the following logical workflow should be followed. This process is visualized in the diagram below.
Application Note: 2-Butoxy-4-methoxybenzoic Acid in Medicinal Chemistry & Serine Protease Inhibitor Synthesis
Executive Summary 2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry. Its primary application lies in the design and synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry. Its primary application lies in the design and synthesis of direct oral anticoagulants (DOACs), specifically as a critical precursor for Factor Xa and thrombin inhibitors[1]. By leveraging its unique steric and electronic properties, medicinal chemists use this compound to construct complex benzamide derivatives that precisely target the hydrophobic pockets of serine proteases.
This guide provides an authoritative overview of the structural rationale, mechanistic application, and self-validating synthetic protocols required to successfully incorporate 2-butoxy-4-methoxybenzoic acid into drug discovery workflows.
Physicochemical Profiling & Structural Rationale
The utility of 2-butoxy-4-methoxybenzoic acid is driven by the synergistic effects of its three functional groups:
Carboxylic Acid Handle : Serves as the primary reactive site for amide bond formation, allowing for coupling with diverse anilines and aliphatic amines[2].
Ortho-Butoxy Group (C2) : The S4 binding pocket of Factor Xa is a distinct "hydrophobic box" lined by aromatic residues (Tyr99, Phe174, Trp215). The highly flexible, lipophilic 4-carbon butoxy chain displaces high-energy water molecules within this pocket, driving binding affinity through favorable entropic gains[1].
Para-Methoxy Group (C4) : Acts as an electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, strengthening edge-to-face aromatic interactions within the enzyme active site and modulating the rotational barrier of the adjacent amide bond.
Table 1: Physicochemical & Computational Profile
Property
Value
Medicinal Chemistry Implication
Molecular Weight
224.25 g/mol
Low MW allows for downstream additions without exceeding Lipinski's Rule of 5[3].
LogP (Predicted)
2.57
Ideal lipophilicity for hydrophobic pocket engagement without causing high non-specific binding[3].
Topological Polar Surface Area (TPSA)
55.76 Ų
Excellent membrane permeability profile; leaves room for polar groups in the final drug molecule[3].
Rotatable Bonds
6
High flexibility, primarily localized in the butoxy chain, allowing induced-fit binding[3].
Mechanistic Pathway: Factor Xa Inhibition
In the coagulation cascade, Factor Xa (FXa) is the convergence point of the intrinsic and extrinsic pathways, responsible for cleaving prothrombin into active thrombin. Inhibitors synthesized from 2-butoxy-4-methoxybenzoic acid act as competitive, reversible antagonists at the FXa active site[2].
Fig 1. Coagulation cascade highlighting Factor Xa inhibition by benzamide derivatives.
Synthetic Workflow & Experimental Protocols
Coupling 2-butoxy-4-methoxybenzoic acid with weakly nucleophilic amines (such as substituted anilines or benzamides) is notoriously challenging due to the severe steric hindrance imposed by the ortho-butoxy group. In historical patent literature (e.g., Eli Lilly's US 6,313,122 B1), standard EDC/HOBt coupling yielded only 25% of the target compound[2].
To ensure scientific integrity and high yields, the following self-validating protocol utilizes HATU, a highly reactive uronium coupling agent, to overcome this steric barrier.
Protocol: Synthesis of N-(Substituted)-2-butoxy-4-methoxybenzamides
Dissolve 2-butoxy-4-methoxybenzoic acid in anhydrous DMF under an inert N₂ atmosphere.
Add DIPEA, followed by HATU. Stir the reaction mixture at room temperature for 15 minutes.
In-Process Control (IPC): Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester (m/z 239.1) confirms the successful formation of the active HOAt ester. Do not proceed until activation is >95% complete.
Amine Addition:
Add the amine (e.g., 2-amino-N-(4-methoxyphenyl)benzamide) in a single portion.
Stir the reaction at room temperature for 12–18 hours.
Causality Note: The extended reaction time is required because the ortho-butoxy group sterically shields the activated carbonyl, slowing the nucleophilic attack of the incoming amine.
Aqueous Workup & Quenching:
Dilute the reaction mixture with Ethyl Acetate (25 mL).
Wash sequentially with 1M aqueous Citric Acid (2 × 15 mL). Validation: Ensure the aqueous phase pH is < 3 to guarantee the complete protonation and removal of unreacted basic amines and DIPEA.
Wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted carboxylic acid and HOAt byproducts.
Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Fig 2. Step-by-step synthetic workflow for amide coupling of 2-Butoxy-4-methoxybenzoic acid.
Data Presentation: Optimization of Coupling Conditions
Because of the steric bulk of the ortho-butoxy group, standard coupling reagents often fail or result in poor yields. The table below summarizes the expected outcomes based on empirical medicinal chemistry data when coupling this specific acid with deactivated anilines.
Application Note & Protocol: High-Fidelity Quantification of 2-Butoxy-4-methoxybenzoic Acid
Introduction: The Analytical Imperative for 2-Butoxy-4-methoxybenzoic Acid 2-Butoxy-4-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for 2-Butoxy-4-methoxybenzoic Acid
2-Butoxy-4-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring both a butoxy and a methoxy group on the benzene ring, imparts specific physicochemical properties that necessitate tailored analytical methods for accurate quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and methods for the precise and reliable quantification of this compound.
The methodologies detailed herein are grounded in established principles of analytical chemistry and draw upon validated techniques for structurally similar compounds, such as other benzoic acid derivatives.[1][2][3] The primary recommended technique is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible method for the analysis of aromatic carboxylic acids. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a powerful confirmatory technique.
This guide emphasizes the rationale behind experimental choices, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for generating high-quality, reproducible data.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of 2-Butoxy-4-methoxybenzoic acid is fundamental to developing effective analytical methods. Based on its structure, the following properties can be inferred:
Property
Predicted Value/Characteristic
Rationale & Analytical Implication
Molecular Formula
C₁₂H₁₆O₄
Influences molecular weight and mass spectrometry analysis.
Critical for preparing standard solutions of known concentration.
Polarity
Moderately polar
The carboxylic acid and ether groups contribute to its polarity, making it suitable for reversed-phase HPLC.
Solubility
Soluble in organic solvents (e.g., methanol, acetonitrile), slightly soluble in water.
Guides the selection of appropriate solvents for sample and standard preparation.
UV Absorbance
Expected to have a UV absorbance maximum (λmax) around 250-260 nm.
The substituted benzene ring is a chromophore, allowing for sensitive detection by UV spectroscopy.[5]
Acidity (pKa)
Weakly acidic
The carboxylic acid group allows for manipulation of its charge state with pH, which can be leveraged in sample preparation and chromatographic separation.
Analytical Standards: The Foundation of Accurate Quantification
The availability and proper handling of a high-purity analytical standard are prerequisites for any quantitative analysis.
3.1. Sourcing and Purity Assessment
A certified reference standard of 2-Butoxy-4-methoxybenzoic acid with a purity of >98% should be procured from a reputable supplier. If a commercial standard is unavailable, the compound must be synthesized and its identity and purity confirmed through a combination of techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight.[6]
HPLC-UV: To assess purity by determining the peak area percentage of the main component.
3.2. Preparation of Standard Solutions
All standard solutions should be prepared using calibrated volumetric flasks and pipettes to ensure accuracy.
Protocol: Preparation of Standard Stock and Working Solutions
Primary Stock Solution (1000 µg/mL):
Accurately weigh approximately 10 mg of the 2-Butoxy-4-methoxybenzoic acid reference standard.
Transfer the weighed standard to a 10 mL volumetric flask.
Dissolve the standard in and bring to volume with HPLC-grade methanol.
Sonicate for 5-10 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to be used in the HPLC analysis.
A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC-UV is the recommended primary method for the quantification of 2-Butoxy-4-methoxybenzoic acid due to its high selectivity, robustness, and wide applicability to benzoic acid derivatives.[1][5]
4.1. Rationale for Method Selection
Reversed-Phase Chromatography: A C18 column is ideal for retaining the moderately polar 2-Butoxy-4-methoxybenzoic acid.
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.
UV Detection: The aromatic ring in the analyte allows for sensitive detection at its UV absorbance maximum.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of 2-Butoxy-4-methoxybenzoic acid by HPLC-UV.
4.2. Detailed HPLC-UV Protocol
Instrumentation:
High-Performance Liquid Chromatograph equipped with a UV detector.
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (or formic acid)
Chromatographic Conditions:
Parameter
Condition
Mobile Phase
Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
20 µL
Detection Wavelength
254 nm (or the experimentally determined λmax)
Procedure:
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Calibration Curve: Inject the series of working standard solutions in duplicate.
Sample Analysis: Inject the prepared sample solutions.
Data Processing:
Integrate the peak corresponding to 2-Butoxy-4-methoxybenzoic acid.
Construct a calibration curve by plotting the average peak area of the standards against their concentrations.
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
4.3. Method Validation Parameters
For use in regulated environments, the HPLC-UV method should be validated according to ICH guidelines, assessing parameters such as:
Parameter
Typical Acceptance Criteria
Linearity
Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery)
98.0% - 102.0%
Precision (% RSD)
≤ 2%
Limit of Detection (LOD)
Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)
Signal-to-noise ratio of 10:1
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a high degree of selectivity and structural confirmation, making it an excellent technique for verifying the identity of 2-Butoxy-4-methoxybenzoic acid and for analyzing it in complex matrices.
5.1. The Need for Derivatization
2-Butoxy-4-methoxybenzoic acid is not sufficiently volatile for direct GC analysis due to its carboxylic acid group. Therefore, a derivatization step is necessary to convert the polar -COOH group into a more volatile ester or silyl ester. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[5]
Workflow for GC-MS Analysis
Caption: Workflow for the confirmatory analysis of 2-Butoxy-4-methoxybenzoic acid by GC-MS.
5.2. Detailed GC-MS Protocol
Instrumentation:
Gas chromatograph coupled to a mass spectrometer.
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
Methanol (anhydrous)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
Sample Preparation:
Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
To the dried residue, add 100 µL of BSTFA with 1% TMCS.
Seal the vial and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
Chromatographic Conditions:
Parameter
Condition
Carrier Gas
Helium at a constant flow of 1 mL/min
Injector Temperature
250°C
Oven Temperature Program
Initial 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
MS Ionization Mode
Electron Ionization (EI) at 70 eV
MS Scan Range
50-500 m/z
Data Analysis:
Identify the peak for the derivatized analyte based on its retention time and mass spectrum.
The mass spectrum should show a molecular ion peak corresponding to the silylated derivative and characteristic fragmentation patterns.
For quantification, a calibration curve can be constructed using selected ion monitoring (SIM) for enhanced sensitivity.
Conclusion
This application note provides detailed and scientifically grounded protocols for the quantification of 2-Butoxy-4-methoxybenzoic acid. The recommended primary method, HPLC-UV, offers a balance of accuracy, precision, and accessibility. The confirmatory GC-MS method provides an orthogonal technique for identity confirmation and analysis in complex matrices. Successful implementation of these methods, founded on the use of a high-purity analytical standard and a thorough understanding of the underlying principles, will enable researchers to generate reliable and reproducible data in their studies of this compound.
References
QuickCompany. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 2-Butoxyethyl Acetate (Butyl Cellosolve Acetate). Retrieved from [Link]
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Butoxy-2-methoxybenzoic acid. PubChem. Retrieved from [Link]
Government of Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]
ResearchGate. (2015, November 12). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Retrieved from [Link]
Application Notes and Protocols for Cell-Based Bioactivity Screening of 2-Butoxy-4-methoxybenzoic acid
Introduction: Unveiling the Therapeutic Potential of 2-Butoxy-4-methoxybenzoic acid 2-Butoxy-4-methoxybenzoic acid is a benzoic acid derivative with potential for novel therapeutic applications. While this specific molec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Therapeutic Potential of 2-Butoxy-4-methoxybenzoic acid
2-Butoxy-4-methoxybenzoic acid is a benzoic acid derivative with potential for novel therapeutic applications. While this specific molecule is not extensively characterized in publicly available literature, its structural relatives, such as 4-methoxybenzoic acid and 2-hydroxy-4-methoxybenzoic acid, have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against cancer cells[1][2]. These findings provide a strong rationale for the comprehensive biological evaluation of 2-Butoxy-4-methoxybenzoic acid.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining a strategic and robust panel of cell-based assays to elucidate the bioactivity of this compound. The protocols herein are designed to be self-validating systems, providing not just procedural steps but also the scientific reasoning behind experimental choices to ensure data integrity and reproducibility.
Part 1: Foundational Assays - Cytotoxicity and Cell Proliferation
A critical initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more specific bioactivity assays.
MTT Assay for Cellular Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][4][5]. Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals[3][5]. The amount of formazan produced is directly proportional to the number of viable cells[1].
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Protocol:
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare a stock solution of 2-Butoxy-4-methoxybenzoic acid in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[5].
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[6].
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[6]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[5].
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
BrdU Assay for Cell Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay is a robust method for quantifying cell proliferation[7][8]. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle[9]. The incorporated BrdU can then be detected using a specific monoclonal antibody[7][9].
Detailed Protocol:
Cell Seeding and Treatment: Seed and treat cells with 2-Butoxy-4-methoxybenzoic acid as described in the MTT assay protocol.
BrdU Labeling: During the final 2-24 hours of the compound incubation period, add BrdU labeling solution to each well at a final concentration of 10 µM[8].
Fixation and Denaturation: After the labeling period, remove the culture medium and fix the cells. Then, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. This is often achieved by adding a combined fixing/denaturing solution[7][8].
Antibody Incubation: Wash the cells and add a primary anti-BrdU antibody. Incubate for 1-2 hours at room temperature.
Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour[7].
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop a colorimetric signal. The reaction is stopped with the addition of a stop solution[7].
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm. The intensity of the color is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation[7].
Data Presentation: Foundational Assays
Assay
Endpoint Measured
Expected Outcome for Bioactive Compound
MTT
Cell Viability (Metabolic Activity)
Dose-dependent decrease in viability (cytotoxicity)
BrdU
DNA Synthesis (Proliferation)
Dose-dependent decrease in BrdU incorporation (anti-proliferative)
Part 2: Investigating Anti-Inflammatory Properties
Chronic inflammation is a key driver of many diseases. The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators[10][11][12].
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory cascade[11][13]. The ability of 2-Butoxy-4-methoxybenzoic acid to inhibit the production of these cytokines in LPS-stimulated macrophages will be a strong indicator of its anti-inflammatory potential.
Detailed Protocol:
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin[10].
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 2-Butoxy-4-methoxybenzoic acid (determined from the MTT assay) for 1-2 hours[10].
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours[10]. Include appropriate controls: vehicle control, LPS-only, and compound-only wells.
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group to determine the inhibitory effect.
Western Blot Analysis of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation[10][14]. In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα[10]. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[10][15].
Signaling Pathway: NF-κB Activation
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
Detailed Protocol:
Cell Treatment and Lysis: Treat RAW 264.7 cells as described for the cytokine assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors[10].
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and then incubate with primary antibodies against phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies[10].
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα to total IκBα. A decrease in IκBα phosphorylation would suggest that 2-Butoxy-4-methoxybenzoic acid inhibits the NF-κB pathway.
Part 3: Evaluation of Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. The antioxidant potential of 2-Butoxy-4-methoxybenzoic acid can be assessed through various cell-based assays.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit intracellular ROS formation[16][17]. The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[16].
Detailed Protocol:
Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled plate.
Compound and Probe Incubation: Pre-incubate the cells with 2-Butoxy-4-methoxybenzoic acid and DCFH-DA[18].
Induction of Oxidative Stress: Induce ROS production by adding a free radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or hydrogen peroxide[16][17].
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
Data Analysis: A reduction in the fluorescence signal in the presence of the compound indicates its antioxidant activity.
Nrf2/ARE Pathway Activation Assay
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxification genes through its binding to the antioxidant response element (ARE) in their promoter regions[19][20][21][22]. Activation of the Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress[22].
Signaling Pathway: Nrf2/ARE Activation
Caption: Simplified Nrf2/ARE signaling pathway.
Detailed Protocol (using a reporter gene assay):
Cell Line: Utilize a stable cell line containing an ARE-driven luciferase reporter gene.
Treatment: Treat the cells with 2-Butoxy-4-methoxybenzoic acid for a specified duration.
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
Data Analysis: An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.
Part 4: Apoptosis Induction in Cancer Cells
Many anti-cancer agents exert their effects by inducing apoptosis, or programmed cell death. Caspases are a family of proteases that play a central role in the execution of apoptosis.
Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay provides a luminescent method for measuring the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway[23][24][25]. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity[23][25].
Detailed Protocol:
Cell Seeding and Treatment: Seed a relevant cancer cell line (e.g., a prostate or breast cancer cell line) in a 96-well white-walled plate. Treat the cells with 2-Butoxy-4-methoxybenzoic acid for a suitable time period (e.g., 24 hours).
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
Incubation: Incubate at room temperature for 1-2 hours.
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: An increase in the luminescent signal indicates the induction of apoptosis.
Data Presentation: Mechanistic Assays
Assay
Pathway/Process Investigated
Expected Outcome for Bioactive Compound
Cytokine ELISA
Inflammation
Decrease in LPS-induced TNF-α and IL-6 production
NF-κB Western Blot
Inflammation Signaling
Decrease in LPS-induced IκBα phosphorylation
CAA Assay
Antioxidant Activity
Reduction in ROS-induced fluorescence
Nrf2/ARE Reporter Assay
Antioxidant Response
Increase in ARE-driven luciferase activity
Caspase-Glo® 3/7
Apoptosis
Increase in caspase-3/7 activity in cancer cells
Conclusion
The suite of cell-based assays detailed in this application note provides a comprehensive framework for the initial bioactivity screening of 2-Butoxy-4-methoxybenzoic acid. By systematically evaluating its effects on cell viability, proliferation, inflammation, oxidative stress, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be instrumental in guiding further preclinical development of this promising compound.
References
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
BMG LABTECH. (2022, December 16). Cell-based assays assessing antioxidant capacity and cytotoxicity in living cells.
ACS Publications. (2008, August 22). Comparison of Chemical and Cell-Based Antioxidant Methods for Evaluation of Foods and Natural Products: Generating Multifaceted Data by Parallel Testing Using Erythrocytes and Polymorphonuclear Cells. Journal of Agricultural and Food Chemistry.
Spandidos Publications. (2020, October 6). Protective role of fermented mulberry leave extract in LPS‑induced inflammation and autophagy of RAW264.7 macrophage cells.
RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit.
Assay Genie. (2024, February 12). NRF2 Signaling: A Keystone in Inflammation and Disease Management.
Blood. (2000, June 15). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α.
RayBiotech. (n.d.). NF-kappa B Pathway Screening Array.
Application Note: Formulation and In Vivo Dosing Strategies for 2-Butoxy-4-methoxybenzoic Acid
Introduction and Scientific Rationale 2-Butoxy-4-methoxybenzoic acid (CAS 95420-80-7) is a specialized benzoic acid derivative utilized primarily as a building block and intermediate in the synthesis of complex bioactive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Rationale
2-Butoxy-4-methoxybenzoic acid (CAS 95420-80-7) is a specialized benzoic acid derivative utilized primarily as a building block and intermediate in the synthesis of complex bioactive molecules, including experimental anti-coagulant compounds and Factor Xa inhibitors[1]. Transitioning this molecule from in vitro synthesis to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation in rodent models presents a classic formulation challenge.
As a small molecule with a lipophilic core and an ionizable functional group, its unformulated aqueous solubility is poor. Administering such compounds in vivo without a rationally designed vehicle leads to erratic absorption, precipitation at the injection site, and high inter-subject variability. This application note details self-validating formulation protocols—leveraging pH adjustment, cosolvency, and cyclodextrin complexation—to ensure stable, bioavailable dosing solutions[2].
Physicochemical Profiling & Causality
Successful formulation requires exploiting the molecule's intrinsic physicochemical properties. Table 1 summarizes the critical parameters of 2-Butoxy-4-methoxybenzoic acid and their direct impact on formulation strategy.
Table 1: Physicochemical Properties and Formulation Impact
Can form stable hydrogen bonds with the hydroxyl groups of cyclodextrins.
*Estimated based on the structural analog 4-methoxybenzoic acid (pKa 4.47–4.50)[4],[5].
Formulation Decision Matrix
The selection of an in vivo vehicle depends on the intended route of administration (IV vs. PO) and the target dose. The decision tree below outlines the logic for selecting the appropriate excipient strategy based on the API's physicochemical profile.
Figure 1: Formulation decision tree based on API physicochemical properties.
Validated Formulation Protocols
The following protocols are designed for dosing rodents (e.g., mice or rats). They utilize excipients generally recognized as safe (GRAS) for preclinical in vivo studies[6].
Protocol A: pH-Adjusted Cosolvent System (Recommended for IV/PO)
Vehicle Composition: 5% DMSO / 10% Tween 80 / 85% PBS (pH 7.4)
Target Concentration: 2 mg/mL (Yields a 10 mg/kg dose at a standard 5 mL/kg injection volume).
Scientific Causality: DMSO acts as a powerful solvent to disrupt the crystalline lattice of the lipophilic API. Tween 80, a non-ionic surfactant, coats the solvated molecules to form micelles, preventing precipitation upon dilution in the bloodstream. Finally, PBS at pH 7.4 ensures the carboxylic acid remains >99% ionized (per the Henderson-Hasselbalch equation), converting the molecule into a highly soluble salt form in situ[2].
Step-by-Step Methodology:
Weighing: Accurately weigh 20 mg of 2-Butoxy-4-methoxybenzoic acid into a clean, sterile glass vial.
Solvation: Add 0.5 mL of Dimethyl sulfoxide (DMSO). Vortex vigorously for 1–2 minutes until the powder is completely dissolved. (Note: Do not exceed 5% final DMSO volume to prevent hemolysis during IV administration).
Surfactant Addition: Add 1.0 mL of Tween 80 to the DMSO-API solution. Vortex for 2 minutes to ensure a homogeneous mixture.
Aqueous Dilution: Slowly add 8.5 mL of 1X Phosphate-Buffered Saline (PBS, pH 7.4) dropwise while continuously vortexing or sonicating.
Self-Validation (QC):
Visual: Inspect the solution against a dark background. It must be completely clear with no particulate matter.
Analytical: Filter through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via LC-MS/MS against a standard curve to confirm the 2 mg/mL nominal concentration before dosing.
Protocol B: Cyclodextrin Inclusion Complex (Recommended for High-Dose IV)
Vehicle Composition: 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water for Injection (WFI).
Target Concentration: 5 mg/mL.
Scientific Causality: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. Thermal energy drives the lipophilic 2-butoxy and 4-methoxy phenyl moieties of the API into the cavity, forming a water-soluble inclusion complex that is safely cleared by the kidneys[6].
Step-by-Step Methodology:
Vehicle Prep: Prepare a 20% w/v solution of HP-β-CD in WFI. Stir until completely transparent.
API Addition: Weigh 50 mg of 2-Butoxy-4-methoxybenzoic acid into a glass vial and add 10 mL of the 20% HP-β-CD vehicle.
Complexation: Place the vial in a sonicating water bath at 37°C for 30–45 minutes. The thermal energy accelerates the host-guest complexation process.
Self-Validation (QC): Measure the pH of the final solution. Because the API is a weak acid, the pH may drop. If pH < 5.0, adjust to ~7.0 using micro-aliquots of 0.1 N NaOH to minimize injection site irritation. Verify final concentration via LC-MS/MS.
In Vivo Pharmacokinetic Workflow
Once the formulation is validated, it is integrated into a standard PK workflow to evaluate absorption, distribution, metabolism, and excretion (ADME).
Figure 2: End-to-end workflow for in vivo pharmacokinetic evaluation.
Sampling and Analysis Protocol:
Dosing: Administer the validated formulation via tail vein injection (IV) or oral gavage (PO) to the rodent cohort.
Sampling: Collect 50 µL blood samples via the saphenous vein at predetermined time points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) into K2EDTA tubes.
Extraction: Centrifuge at 3,000 x g for 10 minutes to isolate plasma. Precipitate plasma proteins by adding 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Quantification: Analyze the supernatant via LC-MS/MS. ESI negative mode is highly recommended due to the ready deprotonation of the carboxylic acid moiety.
Troubleshooting low yield in 2-Butoxy-4-methoxybenzoic acid synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-Butoxy-4-methoxybenzoic acid. As Senior Application Scie...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-Butoxy-4-methoxybenzoic acid. As Senior Application Scientists, we understand that achieving high yields is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve common issues encountered during this multi-step synthesis.
Overview of the Synthetic Pathway
The most common and reliable route to 2-Butoxy-4-methoxybenzoic acid involves a two-step process starting from a readily available precursor like 2-hydroxy-4-methoxybenzaldehyde. The pathway consists of:
Williamson Ether Synthesis: Formation of the butoxy ether by reacting the phenolic hydroxyl group with a butyl halide.
Oxidation: Conversion of the aldehyde functional group into the final carboxylic acid.
Each step presents unique challenges that can impact the overall yield. This guide is structured to address these steps sequentially.
Caption: General workflow for the synthesis of 2-Butoxy-4-methoxybenzoic acid.
Part 1: Troubleshooting the Williamson Ether Synthesis
The Williamson ether synthesis is a robust SN2 reaction, but its success with phenolic substrates hinges on carefully controlled conditions to favor the desired O-alkylation.[1][2]
Q1: My ether synthesis step has a low yield, with significant unreacted starting material. What is the likely cause?
A: A low conversion rate in this step is most often due to incomplete deprotonation of the phenolic hydroxyl group. The nucleophile in this reaction is the phenoxide ion, which is generated by reacting the phenol with a base. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.[3]
Solution:
Evaluate Your Base Choice: The acidity of the phenol dictates the required base strength. For a typical phenol like 2-hydroxy-4-methoxybenzaldehyde, a moderately strong base is usually sufficient.
Ensure Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like Sodium Hydride (NaH), ensure your solvent and glassware are scrupulously dry. Water will quench the base, rendering it ineffective.[3]
Table 1: Comparison of Common Bases for Williamson Ether Synthesis
Base
Formula
Strength
Typical Solvents
Key Considerations
Potassium Carbonate
K₂CO₃
Moderate
Acetone, Acetonitrile, DMF
Good first choice; mild conditions minimize side reactions. May require higher temperatures or longer reaction times.[3]
Sodium Hydroxide
NaOH
Strong
Ethanol, Water, DMF
Ensures more complete deprotonation than carbonates. Can increase risk of side reactions if not controlled.[4]
Sodium Hydride
NaH
Very Strong
THF, DMF (anhydrous)
Use for less acidic phenols or unreactive alkyl halides. Highly moisture-sensitive and requires careful handling.[3]
Q2: The reaction consumes the starting material, but the yield of the desired ether is still low. What side reactions should I consider?
A: Even with complete deprotonation, low yields can result from competing reaction pathways. The two most common side reactions in a Williamson ether synthesis are E2 elimination of the alkyl halide and C-alkylation of the phenoxide ring.[1][3]
Elimination (E2 Reaction): The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the alkyl halide, leading to the formation of an alkene (in this case, 1-butene) instead of the ether. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides if a sterically hindered base is used or at high temperatures.[5][6]
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts where the butyl group is attached to the ring.[1]
Caption: Competing SN2 (ether formation) and E2 (alkene formation) pathways.
Troubleshooting Steps:
Confirm Alkyl Halide: Always use a primary alkyl halide (e.g., 1-bromobutane or 1-iodobutane). Never use secondary or tertiary halides, as they will strongly favor elimination.[6]
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor the elimination pathway. Typical conditions are 50-100°C.[3]
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base but leave the phenoxide nucleophile highly reactive, accelerating the desired SN2 reaction.[3][7]
Part 2: Troubleshooting the Carboxylic Acid Formation
Once the intermediate, 2-butoxy-4-methoxybenzaldehyde, is successfully synthesized and purified, the next critical step is the oxidation of the aldehyde to a carboxylic acid.
Q3: My oxidation of the aldehyde intermediate is slow or incomplete. How can I drive it to completion?
A: The oxidation of aromatic aldehydes can be sluggish if the wrong oxidant or suboptimal conditions are used. The electron-donating nature of the butoxy and methoxy groups increases the electron density on the ring and can make the aldehyde more susceptible to oxidation compared to unsubstituted benzaldehyde.[8] However, incomplete reactions are still a common issue.
Potential Causes and Solutions:
Oxidant Potency: The chosen oxidizing agent may not be potent enough. While mild oxidants are sometimes desirable for sensitive substrates, a more robust system is often needed for high conversion.
Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent.
pH Control: Some oxidations are highly pH-dependent. For example, reactions using chlorite are often buffered to maintain a slightly acidic pH to generate the active oxidizing species while preventing side reactions.[9]
Temperature: As with many reactions, gentle heating can increase the rate, but excessive heat can lead to degradation.
Table 2: Selecting an Oxidant for Aromatic Aldehydes
Oxidant System
Formula
Conditions
Advantages
Disadvantages
Sodium Chlorite / H₂O₂
NaClO₂ / H₂O₂
Aqueous-organic solvent, buffered pH
High selectivity for aldehydes, high yields, safe byproducts.[9]
Can be difficult to control; may cleave other functional groups if not used carefully at low temperatures.
Hydrogen Peroxide
H₂O₂
Catalytic (e.g., Co, Re), often in ionic liquids
"Green" oxidant (byproduct is water), atom-efficient.[11][12]
Often requires specific catalysts which may not be readily available.
Experimental Protocol: Oxidation using Sodium Chlorite
This protocol is a robust method for the selective oxidation of aromatic aldehydes.[9]
Dissolution: Dissolve 1 equivalent of 2-butoxy-4-methoxybenzaldehyde in a mixture of tert-butanol and water (e.g., a 2:1 ratio).
Buffering: Add 2-methyl-2-butene (as a scavenger for the hypochlorite byproduct) and a sodium dihydrogen phosphate buffer solution to maintain a pH of ~4-5.
Oxidant Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 equivalents). Add this solution slowly to the aldehyde mixture at room temperature. An exotherm may be observed.
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
Workup: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.[13]
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization.[10]
Part 3: Purification & General FAQs
Q4: What is the best way to purify the final 2-Butoxy-4-methoxybenzoic acid product?
A: Purification is critical for removing unreacted intermediates and byproducts. A combination of acid-base extraction and recrystallization is highly effective.
Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral intermediate (unreacted aldehyde) and non-acidic byproducts will remain in the organic layer.[4][14] Separate the aqueous layer and re-acidify it with cold 6M HCl to precipitate the pure benzoic acid.[15]
Recrystallization: After isolation, recrystallize the solid product from a suitable solvent system, such as an ethanol/water or toluene mixture, to obtain a highly pure, crystalline solid.[10][13]
Q5: Could I synthesize this compound by first making a Grignard reagent?
A: A Grignard-based route is plausible but presents more challenges. The synthesis would require a precursor like 1-bromo-2-butoxy-4-methoxybenzene. This intermediate itself would likely be made via a Williamson synthesis. The Grignard formation step is notoriously sensitive to moisture and requires strictly anhydrous conditions.[16] Reacting the formed Grignard reagent with solid carbon dioxide (dry ice) would yield the carboxylate salt, which upon acidic workup gives the final product.[14][17] While a valid synthetic strategy, the two-step Williamson-Oxidation route is generally more reliable and scalable for this particular molecule.
Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. PrepChem.com. [Link]
Process for oxidizing aldehydes to carboxylic acids.
Method for synthetizing 4-(benzene butoxy) benzoic acid.
Write reaction showing conversion of Benzonitrile into benzoic acid... Filo. [Link]
Hydrolysis of Benzonitrile to Benzoic Acid. Scribd. [Link]
Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia. [Link]
Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]. RSC Advances. [Link]
Technical Support Center: Purification of 2-Butoxy-4-methoxybenzoic Acid
Welcome to the Technical Support Center for 2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7). This compound is a critical lipophilic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7). This compound is a critical lipophilic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including factor Xa inhibitors [1].
Due to its specific functional groups—a carboxylic acid, a methoxy group, and a sterically demanding butoxy chain—researchers often encounter distinct challenges during its isolation and purification. This guide synthesizes field-proven methodologies to help you troubleshoot regioisomeric contamination, esterified byproducts, and chromatographic tailing.
Part 1: Troubleshooting FAQs
Q1: Following the Williamson ether synthesis (alkylation of 2-hydroxy-4-methoxybenzoic acid with 1-bromobutane), my yield of the free acid is extremely low, and I am isolating a highly lipophilic neutral byproduct. What happened?A: You are observing concurrent esterification. When utilizing a base like potassium carbonate (
K2CO3
) to deprotonate the phenol for ether synthesis, the carboxylic acid is simultaneously deprotonated. The resulting carboxylate acts as a nucleophile, reacting with 1-bromobutane to form butyl 2-butoxy-4-methoxybenzoate .
Causality & Solution: To recover your target molecule, you must subject the crude reaction mixture to alkaline saponification (e.g., NaOH in Methanol) to hydrolyze the ester back to the free carboxylate, followed by acidic workup [2].
Q2: My crude product is contaminated with unreacted 1-bromobutane and neutral dialkylated impurities. How can I remove these without relying on column chromatography?A: Because your target molecule contains an ionizable carboxylic acid (pKa ~4.0), you can exploit its pH-dependent solubility through an Acid-Base Liquid-Liquid Extraction . At pH > 8, the molecule exists as a highly water-soluble sodium salt, while neutral impurities remain in the organic phase. At pH 2, the acid is protonated, its lipophilicity dominates (LogP 2.57), and it precipitates out of the aqueous solution [3].
Q3: I am detecting a closely eluting impurity on my LC-MS, likely a regioisomer (e.g., 4-butoxy-2-methoxybenzoic acid). How can I resolve and isolate the correct isomer?A: Regioisomers of alkoxybenzoic acids have nearly identical partitioning coefficients, making liquid-liquid extraction ineffective for their separation. You must use Preparative Reverse-Phase HPLC . Crucially, you must add a strong acid modifier (like 0.05% HCl or 0.1% TFA) to the aqueous mobile phase.
Causality: Without the acidic modifier, the carboxylic acid partially ionizes on the column, leading to severe peak tailing and co-elution. The acid suppresses this ionization, ensuring the molecule interacts uniformly with the C18 stationary phase for baseline resolution [1].
Part 2: Quantitative Data & Physicochemical Properties
Understanding the physicochemical parameters of 2-Butoxy-4-methoxybenzoic acid is essential for designing effective purification gradients and extraction solvent systems.
Table 1: Target Molecule Parameters
Parameter
Value
Impact on Purification Strategy
CAS Number
95420-80-7
Unique identifier for reference standard procurement.
Molecular Formula
C12H16O4
Confirms monoisotopic mass for LC-MS tracking.
Molecular Weight
224.25 g/mol
Used for stoichiometric calculations during saponification.
LogP (Predicted)
2.57
Indicates high lipophilicity when protonated; requires strong organic solvents (EtOAc, DCM) for extraction [4].
Hydrogen Bond Donors
1
The -COOH group dictates pH-dependent phase partitioning.
This protocol is a self-validating system: successful phase separation and pH-triggered precipitation visually confirm the isolation of the target acid.
Step 1: Saponification of the Crude Ester
Dissolve the crude alkylation mixture (approx. 1.0 eq) in 10 volumes of Methanol in a round-bottom flask.
Add 3.0 equivalents of 2M aqueous NaOH. Causality: Excess base ensures complete hydrolysis of any butyl ester formed during the Williamson ether synthesis.
Reflux the mixture for 2 hours. Validation Check: Spot the reaction on a TLC plate (Eluent: 70:30 Hexane:EtOAc). The complete disappearance of the high-Rf ester spot confirms reaction completion.
Step 2: Removal of Neutral Impurities
Concentrate the reaction mixture under reduced pressure to remove the methanol.
Dilute the remaining aqueous residue with distilled water and extract three times with Diethyl Ether (
Et2O
).
Validation Check: The organic layer contains unreacted alkyl halides and neutral impurities. Discard the organic layer. Retain the aqueous layer, which now holds the sodium 2-butoxy-4-methoxybenzoate.
Step 3: Acidification and Precipitation
Cool the aqueous layer in an ice bath to 0–5 °C.
Dropwise, add 1M HCl under vigorous stirring until the solution reaches pH 2–3. Validation Check: Use pH indicator strips. A dense white precipitate will immediately form as the compound protonates and its LogP shifts to 2.57, rendering it insoluble in water.
Collect the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.
Protocol B: Preparative HPLC Method for Regioisomer Separation
For high-purity applications (e.g., API synthesis), trace regioisomers must be removed. The following method is adapted from validated pharmaceutical isolation protocols [1].
Equipment: Preparative HPLC system with a UV detector (set to 254 nm).
Column: Vydac C18, 5 µm, 5 x 25 cm.
Mobile Phase A: 0.05% concentrated HCl in LC-MS grade Water.
Mobile Phase B: 100% Acetonitrile.
Table 2: Preparative HPLC Gradient
Time (min)
% Mobile Phase A (Water + HCl)
% Mobile Phase B (Acetonitrile)
Flow Profile
0.0
90
10
Isocratic hold to load sample
10.0
90
10
Start of linear gradient
180.0
50
50
Slow gradient to resolve regioisomers
190.0
5
95
Column wash
200.0
90
10
Re-equilibration
Part 4: Process Visualization
The following workflow diagram maps the logic of the Acid-Base extraction, highlighting the physical state of the target molecule at each phase.
Figure 1: Acid-base extraction workflow for the isolation of 2-Butoxy-4-methoxybenzoic acid.
References
Title: US Patent 6,313,122 B1 - Factor Xa Inhibitors
Source: United States Patent and Trademark Office / Google Patents
URL
Title: Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates
Source: Chemistry of Materials (ACS Publications)
URL: [Link]
Title: PubChem Compound Summary for CID 13450764, 2-Butoxy-4-methoxybenzoic acid
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Troubleshooting
Technical Support Center: Recrystallization Techniques for Substituted Benzoic Acids
Welcome to the Technical Support Center for the purification of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during recrystallization. We will move beyond simple procedural lists to explain the underlying chemical principles that govern success, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts and most common inquiries regarding the recrystallization of substituted benzoic acids.
Q1: How does the substituent on a benzoic acid derivative affect my choice of solvent?
The identity and position of the substituent (e.g., -NO₂, -NH₂, -OH, -Cl) fundamentally alter the polarity, hydrogen bonding capability, and overall solubility of the benzoic acid molecule. The core principle of "like dissolves like" is your primary guide.
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups increase the acidity of the carboxylic acid and make the molecule more polar than unsubstituted benzoic acid.[1] Solvents like ethanol, or mixed-solvent systems such as ethanol/water, are often effective.[2][3][4]
Electron-Donating Groups (e.g., -NH₂, -OH, -OCH₃): These groups can participate in hydrogen bonding, significantly affecting solubility.
-NH₂ and -OH groups are highly polar and can act as both hydrogen bond donors and acceptors. This makes them more soluble in polar solvents like water and alcohols.[5][6] For compounds like p-aminobenzoic acid, water or ethanol can be suitable solvents.[6][7]
-OCH₃ groups are less polar than -OH groups but can still accept hydrogen bonds. Their solubility in alcohols is typically good.[8]
Q2: What is a mixed-solvent system and when is it necessary?
A mixed-solvent system (or solvent-pair) is used when no single solvent meets the ideal criteria for recrystallization (high solubility when hot, low solubility when cold).[9] This technique is particularly useful for substituted benzoic acids that are either too soluble or not soluble enough in common solvents.
The process involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble), followed by the dropwise addition of a hot "poor" solvent or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly cloudy.[2][3] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10] Common pairs include ethanol/water and toluene/hexane.[2][8]
Q3: Why is a slow cooling rate critical for achieving high purity?
Slow cooling is paramount for the formation of large, well-ordered crystals.[11] The crystallization process is an equilibrium phenomenon where molecules of the desired compound selectively deposit onto the growing crystal lattice, excluding impurity molecules.
Slow Cooling: Allows sufficient time for this selective process to occur, resulting in higher purity.
Rapid Cooling (e.g., crashing the solution in an ice bath): Causes the compound to precipitate quickly and non-selectively, trapping impurities within the rapidly forming crystal lattice. This leads to smaller, less pure crystals.[9]
Q4: My compound won't crystallize. What is "seeding" and how can it help?
If crystals fail to form from a supersaturated solution, it is often because the initial energy barrier for nucleation (the formation of the first stable crystal nucleus) has not been overcome. Seeding is a technique where a small, pure crystal of the target compound (a "seed crystal") is added to the supersaturated solution.[11] This seed provides a pre-existing template for crystallization to begin, bypassing the difficult initial nucleation step.[9]
Advanced Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format, focusing on the causal factors and corrective actions.
Issue 1: My compound has "oiled out" instead of crystallizing. What happened and how do I fix it?
Question: Upon cooling, my dissolved substituted benzoic acid separated as a liquid (an oil) instead of forming solid crystals. What causes this and what should I do?
Answer: "Oiling out" typically occurs when a compound with a low melting point precipitates from a solution at a temperature above its melting point.[12] The highly concentrated solution effectively lowers the melting point of your compound. It can also be caused by the presence of impurities.
Solutions:
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small, measured amount of additional hot solvent to lower the saturation point. This ensures that crystallization will begin at a lower temperature, hopefully below the compound's melting point.[3]
Lower the Cooling Rate: Insulate the flask to ensure the solution cools as slowly as possible. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.[3]
Vigorous Agitation: As the solution cools, stir it vigorously where the oil begins to form. This can sometimes break up the oil into smaller droplets that can act as nuclei for crystallization.
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
Issue 2: My crystal yield is very low. How can I improve my recovery?
Question: After filtration, I recovered only a small fraction of my starting material. What are the most common causes of low yield?
Answer: Low recovery is a frequent issue in recrystallization. The primary causes are using an excessive amount of solvent, premature crystallization during filtration, or incomplete crystallization before collection.
Solutions:
Minimize Solvent Volume: The most critical step is to use the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in the mother liquor upon cooling. If you've added too much, you can carefully evaporate some of the solvent by heating the solution.
Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of your product from the cold solvent.[2][11]
Prevent Premature Filtration Loss: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[12] Rinsing them with hot solvent can prevent your product from crystallizing on the filter paper.
Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[13] Using room temperature or warm solvent will dissolve a significant portion of your purified product.
Issue 3: The final product is still colored. How can I remove colored impurities?
Question: My starting material was colored, and after recrystallization, the crystals still have a colored tint. How do I remove these impurities?
Answer: Colored impurities are often large, highly conjugated molecules that can be adsorbed by activated carbon (charcoal).
Solution:
Activated Carbon Treatment: After dissolving your crude product in the hot solvent, remove the flask from the heat source to prevent bumping. Add a very small amount (e.g., the tip of a spatula) of activated carbon to the solution.[8]
Re-heat and Filter: Bring the solution back to a boil for a few minutes while swirling. The carbon will adsorb the colored impurities.
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. The resulting filtrate should be colorless or significantly less colored. Proceed with the cooling and crystallization steps as usual.
Caution: Using too much activated carbon can adsorb your desired product, leading to a lower yield.[3]
Standardized Experimental Protocols
The following are detailed, step-by-step methodologies for common recrystallization scenarios involving substituted benzoic acids.
Protocol 1: Single-Solvent Recrystallization of 4-Nitrobenzoic Acid
This protocol is suitable for compounds like 4-nitrobenzoic acid, which has good solubility in hot ethanol and poor solubility in cold ethanol.[4]
Dissolution: Place the crude 4-nitrobenzoic acid (e.g., 5.0 g) in a 125 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 20-25 mL) and a boiling chip. Heat the mixture on a hot plate to a gentle boil.
Achieve Saturation: Continue adding hot ethanol in small portions (1-2 mL at a time) until the solid just dissolves. Avoid adding a large excess.
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.
Hot Filtration (Optional): If insoluble impurities or carbon are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, needle-like crystals should form.
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol to remove any adhering mother liquor.
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a watch glass and let them air dry completely.
Protocol 2: Mixed-Solvent Recrystallization of 3-Amino-2-nitrobenzoic Acid
This protocol uses an ethanol/water system, ideal for compounds that are too soluble in ethanol alone.[14]
Dissolution in "Good" Solvent: In an Erlenmeyer flask, dissolve the crude 3-amino-2-nitrobenzoic acid in the minimum amount of hot ethanol.
Addition of "Poor" Solvent (Anti-solvent): While keeping the solution hot, add hot deionized water dropwise with swirling until a persistent slight cloudiness (turbidity) is observed. This is the point of saturation.[14]
Clarification: Add a few drops of hot ethanol to the mixture, just enough to make the solution clear again.
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to ensure maximum crystal formation.
Isolation and Washing: Collect the crystals via vacuum filtration. Wash the collected crystal cake with a small amount of an ice-cold ethanol/water mixture.
Drying: Dry the purified crystals completely before analysis.
Data & Visualization
Table 1: Recommended Solvents for Recrystallization of Various Substituted Benzoic Acids
This table provides starting points for solvent selection. Optimal conditions may require experimental refinement.
This diagram illustrates the standard decision-making process and steps for purifying a solid compound.
Caption: General experimental workflow for recrystallization.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Decision tree for common recrystallization problems.
References
Books, O. (2020). 17.1. The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid. [Link]
Campen, R. K. et al. (2011). A Digital Workflow Supporting the Selection of Solvents for Optimizing the Crystallizability of p-Aminobenzoic Acid. [Link]
Chegg. (2021). Solved Recystallization of 4-nitrobenzoic acid and. [Link]
R Discovery. (2002). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. [Link]
Journal of Chemical Education. (1970). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
Google Patents. (1930).
European Patent Office. (1991). Method for the purification of benzoic acid. [Link]
YouTube. (2021). Synthesis of 3-chlorobenzoic acid. [Link]
University of Manchester Research Explorer. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. [Link]
Unknown Source. Recrystallization of Benzoic Acid. [Link]
Google Patents. (1978).
ResearchGate. (2018). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]
Quora. (2024). What is the process for extracting benzoic acid from an unknown compound using acids and bases?. [Link]
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. [Link]
Reddit. (2014). Recrystallization - Why two solvents?. [Link]
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. [Link]
UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... [Link]
Technical Support Center: Solubilization Strategies for 2-Butoxy-4-methoxybenzoic Acid in Biological Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of lipophilic organic acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of lipophilic organic acids. 2-Butoxy-4-methoxybenzoic acid presents a unique challenge: while its carboxylic acid moiety provides a handle for pH-dependent ionization, the bulky 2-butoxy and 4-methoxy substituents significantly increase its lipophilicity (LogP). This often leads to precipitation during the "solvent shift" when transferring from organic stocks to aqueous assay media.
This guide provides self-validating protocols and mechanistic troubleshooting to ensure your compound remains in solution without compromising the biological integrity of your assays.
Troubleshooting Workflow
Before diving into specific FAQs, use the following logical workflow to diagnose and resolve precipitation issues in your assay media.
Troubleshooting workflow for 2-Butoxy-4-methoxybenzoic acid precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does 2-Butoxy-4-methoxybenzoic acid precipitate immediately when I add my DMSO stock to the cell culture media?
A1: The "Solvent Shift" Phenomenon and Thermodynamic Solubility Limits.
When a highly concentrated DMSO stock is pipetted into aqueous media, the DMSO solvent rapidly diffuses into the bulk water. The local concentration of your compound instantly exceeds its thermodynamic aqueous solubility limit, leading to rapid nucleation and precipitation.
Mechanistically, the pKa of the benzoic acid core is approximately 4.2[1]. At a physiological pH of 7.4, the carboxylic acid is deprotonated (anionic), which normally aids solubility. However, the highly hydrophobic 2-butoxy and 4-methoxy groups dominate the hydration sphere, forcing the molecules to aggregate via hydrophobic interactions to minimize contact with water.
Q2: What is the maximum concentration of DMSO I can use to force it into solution without killing my cells?
A2: It depends heavily on your cell line, but generally ≤0.1% is the gold standard.
While DMSO is an excellent polar aprotic solvent, it is biologically active. High concentrations alter membrane fluidity, induce reactive oxygen species (ROS), and can artificially suppress cytokine production (e.g., IL-6)[2]. If your compound requires >1% DMSO to stay in solution, you must abandon the pure co-solvent approach and use a complexation agent.
Table 1: Maximum Tolerated DMSO Concentrations by Assay Type
Q3: How should I properly prepare my DMSO stock to minimize precipitation downstream?
A3: Utilize intermediate serial dilutions in 100% DMSO before introducing the compound to aqueous media.
Directly diluting a 10 mM stock into aqueous media to achieve a 10 µM final concentration causes a massive solvent shock. Instead, prepare intermediate stocks so that the volume of DMSO added to the media remains constant across all test conditions[4].
Protocol 1: Standardized DMSO Stock Preparation and Serial Dilution
Weighing: Accurately weigh the 2-Butoxy-4-methoxybenzoic acid powder using a calibrated analytical balance.
Primary Stock (10 mM): Dissolve the powder in anhydrous, sterile DMSO. Vortex vigorously for 2-3 minutes. If necessary, warm gently in a 37°C water bath[4].
Serial Dilution (in 100% DMSO): Create a concentration curve (e.g., 10 mM, 1 mM, 0.1 mM) entirely in 100% DMSO.
Media Introduction: Add 1 µL of each respective DMSO stock to 999 µL of pre-warmed culture media (yielding a constant 0.1% final DMSO concentration across all wells). Mix immediately by pipetting up and down to disperse the compound before local supersaturation occurs.
Q4: Even at 0.1% DMSO, my compound crashes out. What is the most scientifically sound alternative?
A4: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes.
When co-solvents fail, we must alter the apparent solubility of the molecule without changing its covalent structure. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic 2-butoxy-4-methoxybenzoic acid molecule partitions into this cavity, forming a non-covalent inclusion complex[5]. This masks the hydrophobic groups from the aqueous environment, increasing apparent water solubility by orders of magnitude while remaining highly biocompatible and non-toxic to cells.
Step-by-step preparation of HP-β-CD inclusion complexes for bioassays.
Protocol 2: Preparation of an HP-β-CD Inclusion Complex (Solvent Evaporation Method)
Causality Note: We use the solvent evaporation method rather than direct aqueous mixing because the extreme lipophilicity of the butoxy group creates a high kinetic barrier to entering the cyclodextrin cavity in pure water. Pre-dissolving in a co-solvent overcomes this barrier.
Molar Ratio: Weigh out 2-Butoxy-4-methoxybenzoic acid and HP-β-CD at a 1:1 or 1:2 molar ratio.
Co-Dissolution: Dissolve both powders in a volatile organic solvent system (e.g., Ethanol/Water 50:50 v/v) where both components are fully soluble. Stir for 2 hours at room temperature to allow the thermodynamic equilibrium of the inclusion complex to establish.
Evaporation: Remove the solvent completely using a rotary evaporator under reduced pressure. This forces the compound into the cyclodextrin cavity as the solvent disappears, leaving a dry, solid complex.
Reconstitution: Rehydrate the solid complex in your desired aqueous assay buffer (e.g., PBS, pH 7.4).
Self-Validation & Quantification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Quantify the final dissolved concentration using UV-Vis or HPLC. If the concentration matches your theoretical yield, the complexation was successful.
References
Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts
Source: rsc.org
URL:1
Considerations regarding use of solvents in in vitro cell based assays
Source: nih.gov
URL:2
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
Source: researchgate.net
URL:3
Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays
Source: benchchem.com
URL:4
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin
Source: mdpi.com
URL:5
Technical Support Center: 2-Butoxy-4-Methoxybenzoic Acid (BMBA) Stability & Troubleshooting
Welcome to the Technical Support Center for 2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7). As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists n...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Butoxy-4-methoxybenzoic acid (CAS: 95420-80-7). As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists navigate the complex degradation profiles of this dialkoxybenzoic acid derivative.
This guide moves beyond basic protocols by explaining the chemical causality behind degradation behaviors and providing self-validating experimental workflows to ensure absolute data integrity during your stability-indicating assays.
Part 1: Frequently Asked Questions (Troubleshooting Degradation)
Q1: What are the primary degradation pathways of 2-Butoxy-4-methoxybenzoic acid under forced stress conditions?A: Based on the structural behavior of analogous methoxybenzoic and alkoxybenzoic acids, BMBA is susceptible to three primary degradation routes:
Thermal Decarboxylation: At elevated temperatures (>200°C), the carboxylic acid group is eliminated as CO₂, yielding 1-butoxy-3-methoxybenzene. This is the principal thermal degradation pathway for benzoic acid derivatives ().
Hydrolytic O-Dealkylation: Under extreme acidic or basic stress, the ether linkages are cleaved. The methoxy or butoxy groups are removed to form hydroxylated benzoic acids (e.g., 2-hydroxy-4-methoxybenzoic acid).
Oxidative Ring Cleavage: Exposure to strong oxidants (like ozone or hypochlorite) attacks the electron-rich aromatic ring—activated by the two electron-donating alkoxy groups—leading to rapid hydroxylation and subsequent ring cleavage into aliphatic dicarboxylic acids ().
Q2: Why am I seeing multiple, closely eluting degradation peaks in my HPLC chromatogram under mild acidic conditions?A: This is a regioselectivity issue caused by the dual ether linkages. The butoxy group at the ortho position is sterically hindered but electronically activated, while the para-methoxy group is less hindered. Under acidic stress, protonation of the ether oxygens occurs competitively. You are likely observing a mixture of O-demethylation and O-dealkylation isomers. Adjusting your LC gradient to a shallower slope (e.g., 0.5% B/min) will resolve these structural isomers.
Q3: My environmental samples show rapid disappearance of BMBA but no aromatic degradation products. What is happening?A: You are likely observing microbial bioremediation. Microbial consortia (such as Nocardia and Arthrobacter strains) efficiently metabolize methoxylated benzoic acids. They sequentially O-demethylate the compound to protocatechuic acid, which then undergoes complete aromatic ring cleavage to form β-carboxy-cis-cis-muconic acid ([ASM Journals[1]]([Link]); ). Because the ring is broken, standard UV detection at 254 nm will fail to detect the resulting aliphatic products.
Part 2: Mechanistic & Diagnostic Workflows
Mechanistic degradation pathways of BMBA under experimental stress.
Troubleshooting workflow for resolving mass balance discrepancies.
Part 3: Quantitative Degradation Profiles
To assist in rapid peak identification during LC-MS analysis, reference the expected mass and polarity shifts below.
Stress Condition
Primary Degradation Pathway
Expected Degradant
Mass Shift (Δ Da)
Chromatographic Shift (Δ RT)
Thermal (>200°C)
Decarboxylation
1-Butoxy-3-methoxybenzene
-44
Increase (Less polar)
Acidic Hydrolysis (1N HCl, 60°C)
O-Dealkylation (Ether Cleavage)
2-Hydroxy-4-methoxybenzoic acid
-56
Decrease (More polar)
Basic Hydrolysis (1N NaOH, 60°C)
O-Demethylation
2-Butoxy-4-hydroxybenzoic acid
-14
Decrease (More polar)
Oxidative (O₃ / H₂O₂)
Ring Hydroxylation & Cleavage
Muconic / Oxalic acid derivatives
Variable (+16 to +32 initially)
Significant Decrease (Highly polar)
Part 4: Standardized Forced Degradation Protocol (Self-Validating)
This protocol is engineered to prevent false-negative stability results. It incorporates a strict mass-balance validation step to ensure that no degradation products escape detection.
Step 1: Sample Preparation
Causality: BMBA has low aqueous solubility due to the lipophilic butoxy group.
Action: Prepare a 1.0 mg/mL stock solution of BMBA using 50:50 HPLC-grade Acetonitrile:Water to ensure complete solvation before applying stress.
Step 2: Stress Application
Causality: The ether linkages in dialkoxybenzoic acids are kinetically stable at room temperature. Elevating the temperature provides the activation energy necessary to overcome the steric hindrance of the bulky ortho-butoxy group without triggering premature thermal decarboxylation ().
Action:
Acidic: Mix 1 mL stock with 1 mL 1.0 N HCl. Incubate in a sealed vial at 60°C for 24 hours.
Basic: Mix 1 mL stock with 1 mL 1.0 N NaOH. Incubate in a sealed vial at 60°C for 24 hours.
Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 24 hours (protect from light).
Step 3: Quenching & Neutralization
Causality: Injecting extreme pH solutions degrades the silica backbone of LC columns. Unquenched peroxides will continue to oxidize the sample inside the autosampler.
Action: Neutralize acidic/basic samples to pH 7.0 using equivalent volumes of NaOH/HCl. Quench oxidative samples with 100 µL of 10% Sodium Thiosulfate.
Step 4: LC-MS/UV Analysis
Action: Analyze using a C18 column (50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor UV at 254 nm and utilize electrospray ionization (ESI) in negative mode (to capture the deprotonated carboxylic acid [M-H]⁻).
Step 5: Data Validation (The Self-Validating Check)
Causality: To ensure no degradation products are "lost" to evaporation or lack of UV chromophores.
Action: Calculate the mass balance. The sum of the molar quantities (derived from peak areas and relative response factors) of the parent BMBA and all quantifiable degradation products must equal the initial molar quantity of the unstressed control (±5%).
Validation Trigger: If the mass balance falls below 90%, the system flags a failure. This validates that volatile degradants (e.g., anisole derivatives from decarboxylation) have escaped the liquid phase, or the aromatic ring has cleaved, losing its UV absorbance. This self-correcting trigger strictly mandates the operator to immediately switch to Headspace GC-MS or LC-ELSD (Evaporative Light Scattering Detector) analysis.
Technical Support Center: Troubleshooting Elimination Side Reactions in Butoxy Group Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a synthetic wall when attempting to introduce a tert-butoxy or n-butoxy group into their target mo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a synthetic wall when attempting to introduce a tert-butoxy or n-butoxy group into their target molecules. The primary culprit? Competing elimination side reactions.
Whether you are performing an alkyl etherification or a transition-metal-catalyzed cross-coupling, the steric bulk and basicity of butoxide reagents often hijack the reaction pathway. This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to ensure successful etherification.
Module 1: The Fundamental Problem – Basicity vs. Nucleophilicity
Q: Why does my Williamson ether synthesis yield predominantly alkenes when trying to introduce a tert-butoxy group?
A: The Williamson ether synthesis relies on a bimolecular nucleophilic substitution (
SN2
) mechanism. When you use sodium or potassium tert-butoxide, you are employing a highly sterically hindered, strong base. In the kinetic competition between
SN2
(substitution) and E2 (elimination), the bulky tert-butoxide cannot easily access the electrophilic carbon's antibonding orbital for a backside attack[1].
Instead of acting as a nucleophile, it acts as a base, abstracting a more accessible
β
-hydrogen. This drives the reaction almost exclusively down the E2 pathway, yielding an alkene and tert-butanol as a byproduct[1]. To successfully introduce a tert-butoxy group, you must abandon strongly basic conditions and reverse the electronic nature of the reaction.
Mechanistic divergence of t-butoxide reacting with alkyl halides (SN2 vs E2).
Module 2: Alkyl Etherification – Bypassing the E2 Pathway
Q: If Williamson ether synthesis fails, how can I successfully introduce a tert-butoxy group to an alcohol without triggering elimination?
A: You must invert the roles: make your substrate alcohol the nucleophile and use an electrophilic tert-butyl source under acidic or neutral conditions. This prevents E2 elimination entirely. However, you must still control the conditions to prevent the E1 elimination of the tert-butyl cation intermediate into isobutylene gas.
Recommended Strategies:
Lewis Acid-Catalyzed Boc
2
O: Reagents like Erbium(III) triflate (
Er(OTf)3
) catalyze the decarboxylative etherification of alcohols using di-tert-butyl dicarbonate (
Boc2O
)[2].
Transfer Salts: 2-tert-butoxy-1-methylpyridinium triflate allows for the facile synthesis of tert-butyl ethers at room temperature under neutral conditions, effectively avoiding elimination and decomposition[3].
Protocol 1: Mild tert-Butoxylation using Boc
2
O and Er(OTf)
3
Causality Note:
Er(OTf)3
acts as a highly oxophilic Lewis acid that activates the carbonyl oxygen of
Boc2O
. This promotes the formation of a tert-butyl cation equivalent, which is rapidly trapped by the nucleophilic alcohol. Running this solvent-free or under mild conditions suppresses the E1 elimination of the tert-butyl group[2].
Step-by-Step Methodology:
Preparation: In an oven-dried vial, combine the target alcohol (1.0 mmol) and di-tert-butyl dicarbonate (
Boc2O
, 2.0 mmol).
Catalyst Addition: Add
Er(OTf)3
(1–5 mol%) directly to the neat mixture.
Reaction: Stir the mixture at room temperature under an inert argon atmosphere. Monitor via TLC until the starting alcohol is consumed (typically 2–4 hours).
Workup: Dilute the mixture with dichloromethane (DCM) and quench with saturated aqueous
NaHCO3
.
Purification: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography.
Self-Validating System Check:
Run a crude
1H
-NMR before chromatography. The appearance of a massive 9H singlet near 1.2 ppm confirms the successful transfer of the tert-butyl group. The absence of alkene proton signals (4.5–5.5 ppm) validates that isobutylene elimination was successfully suppressed.
Module 3: Aryl Etherification – Transition Metal Catalysis
Q: I am trying to synthesize an aryl tert-butyl ether via Buchwald-Hartwig cross-coupling, but I observe significant hydrodehalogenation instead of etherification. How do I optimize this?
A: In palladium-catalyzed C-O cross-coupling, the critical bond-forming step is reductive elimination from the Palladium(II) intermediate[4]. Because tert-butoxide is exceptionally bulky, reductive elimination is sterically demanding. If the elimination is too slow, the catalyst resting state degrades, or the complex undergoes side reactions leading to hydrodehalogenation (reduction of the aryl halide to an arene)[4][5].
To force the reaction forward, you must use bulky, electron-rich bidentate or specialized monophosphine ligands (e.g., t-BuBrettPhos or Josiphos). These ligands crowd the palladium center, physically forcing the aryl and alkoxide groups together, thereby accelerating reductive elimination and outcompeting side reactions[6].
Decision matrix for selecting a t-butoxy introduction strategy.
Causality Note: The use of a sterically demanding biaryl phosphine ligand prevents the formation of unreactive palladium dimers and enforces a low-coordinate Pd(II) intermediate. This specific geometry drastically lowers the activation energy required for C-O reductive elimination[6].
Step-by-Step Methodology:
Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with
Pd(OAc)2
(2 mol%), t-BuBrettPhos (2.5 mol%), and sodium tert-butoxide (1.5 mmol).
Substrate Addition: Add the aryl halide (1.0 mmol) and anhydrous toluene (5 mL).
Reaction: Seal the flask, remove it from the glovebox, and heat to 80°C–100°C with vigorous stirring for 12–24 hours.
Quenching: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Self-Validating System Check:
Analyze the crude mixture via GC-MS. The presence of the product mass peak confirms successful coupling. If a mass corresponding to the hydrodehalogenated arene (
M−Halogen+H
) is the dominant peak, reductive elimination failed, indicating that your solvent is wet or a bulkier ligand is required.
Module 4: Quantitative Data Summary
To aid in experimental design, the following table summarizes the quantitative performance metrics of various butoxylation strategies based on empirical literature data.
Technical Support Center: Scaling Up the Synthesis of 2-Butoxy-4-methoxybenzoic Acid
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 2-Butoxy-4-methoxybenzoic acid. The following...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 2-Butoxy-4-methoxybenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical, evidence-based solutions to ensure a successful and efficient scale-up process.
I. Reaction Overview and Mechanism
The synthesis of 2-Butoxy-4-methoxybenzoic acid is typically achieved via a Williamson ether synthesis.[1] This well-established S(_N)2 reaction involves the deprotonation of a phenol, in this case, 2-hydroxy-4-methoxybenzoic acid, to form a nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with an alkyl halide, such as n-butyl bromide, to form the desired ether.[1][2][3]
The overall transformation can be visualized as follows:
Comparative Biological Activity: 2-Butoxy-4-methoxybenzoic Acid vs. 4-Butoxybenzoic Acid
As a Senior Application Scientist, selecting the appropriate benzoic acid derivative for drug development or biochemical assays requires a rigorous understanding of how subtle structural modifications dictate target spec...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate benzoic acid derivative for drug development or biochemical assays requires a rigorous understanding of how subtle structural modifications dictate target specificity. This guide provides an in-depth, objective comparison of 2-Butoxy-4-methoxybenzoic acid and 4-Butoxybenzoic acid , analyzing their distinct biological activities, structural-activity relationships (SAR), and standard experimental validation protocols.
Structural and Physicochemical Divergence
The addition of a methoxy group and the positional shift of the butoxy chain fundamentally alter the molecular topology, lipophilicity, and electronic distribution of the benzoic acid core. These changes dictate whether the molecule acts as an antimicrobial agent or as a highly specific enzyme inhibitor precursor.
Linear para-substitution, high membrane permeability.
Ortho/para-substitution, specific pocket-binding geometry.
Causality Insight: The linear para-substituted structure of 4-butoxybenzoic acid maximizes its lipophilicity (LogP ~3.6), which is the primary driver for permeating the thick, lipid-rich cell wall of Mycobacterium species[4]. Conversely, the ortho-butoxy and para-methoxy arrangement in 2-butoxy-4-methoxybenzoic acid creates a specific steric bulk that is optimized for fitting into the S1 binding pocket of serine proteases like thrombin[5].
Biological Activity: 4-Butoxybenzoic Acid
Antimycobacterial and PDE Inhibitory Action
4-Butoxybenzoic acid is extensively documented for its antituberculotic activity. Research demonstrates that para-alkoxybenzoic acids exhibit a direct correlation between their high-performance liquid chromatography (HPLC) capacity factors (a measure of lipophilicity) and their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv and Mycobacterium kansasii[4]. Furthermore, alkoxybenzoic acid derivatives are recognized as inhibitors of phosphodiesterase (PDE), an enzyme critical in regulating intracellular cAMP/cGMP levels[6].
Caption: Structural-Activity Relationship (SAR) logic driving the dual biological roles of 4-butoxybenzoic acid.
Experimental Protocol: Antimycobacterial MIC Determination
To validate the antituberculotic efficacy of 4-butoxybenzoic acid, a self-validating liquid culture assay must be employed.
Substrate Preparation: Prepare a synthetic liquid Sauton medium (peptone-free) to ensure the lipid-rich mycobacterial envelope is the primary barrier tested[4].
Compound Solubilization: Dissolve 4-butoxybenzoic acid in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM).
Serial Dilution: Add the compound to the Sauton substrate to achieve final testing concentrations of 1000, 500, 250, 125, 62, 31, 15, and 7 µmol/L[4]. Control Check: Ensure final DMSO concentration remains below 1% to prevent solvent-induced toxicity.
Inoculation: Inoculate the medium with a standardized suspension of Mycobacterium tuberculosis H37Rv.
Incubation & Readout: Incubate at 37°C for 14-21 days. The MIC is defined as the lowest concentration completely inhibiting visible bacterial growth. Include Isoniazid (INH) as a positive control for assay validation.
Unlike its para-substituted counterpart, 2-butoxy-4-methoxybenzoic acid is primarily utilized as a highly specific building block in the synthesis of direct thrombin inhibitors (anticoagulants)[5]. Thrombin is a serine protease central to the coagulation cascade, converting fibrinogen into fibrin. The ortho-butoxy group provides the necessary spatial orientation to lock the molecule into the active site of thrombin, preventing platelet aggregation and clot formation[5].
Caption: Intervention of 2-butoxy-4-methoxybenzoic acid derivatives in the thrombin coagulation cascade.
To evaluate the inhibitory potency (IC₅₀) of derivatives synthesized from 2-butoxy-4-methoxybenzoic acid, a direct enzyme kinetics assay is utilized.
Reagent Preparation: Prepare human α-thrombin in a physiological assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).
Inhibitor Incubation: Pre-incubate the enzyme (final concentration ~0.5 nM) with varying concentrations of the 2-butoxy-4-methoxybenzoic acid derivative (0.1 nM to 10 µM) in a 96-well microplate for 15 minutes at 37°C.
Substrate Addition: Initiate the reaction by adding a specific chromogenic substrate, such as S-2238 (H-D-Phe-Pip-Arg-pNA), at a concentration equal to its Kₘ value.
Kinetic Measurement: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (V₀) for each concentration. Plot the fractional activity (Vᵢ/V₀) against the log of the inhibitor concentration to determine the IC₅₀ value. Use Argatroban as a positive control to validate the assay system.
Summary of Application Contexts
When designing an experimental workflow, the choice between these two compounds relies entirely on the target biological system:
Low aqueous solubility; requires DMSO or formulation
Moderate; often derivatized to enhance bioavailability
By understanding the causality behind these structural differences, researchers can accurately deploy 4-butoxybenzoic acid for antimicrobial and PDE-targeted research, while reserving 2-butoxy-4-methoxybenzoic acid for the rational design of cardiovascular and coagulation-modulating therapeutics.
A Comparative Efficacy Analysis of 2-Butoxy-4-methoxybenzoic Acid as a Novel Histone Deacetylase Inhibitor
In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective inhibitors of histone deacetylases (HDACs) remains a critical endeavor for the development of new therapeutics, particular...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective inhibitors of histone deacetylases (HDACs) remains a critical endeavor for the development of new therapeutics, particularly in oncology. This guide provides a comprehensive, albeit hypothetical, comparative analysis of a novel compound, 2-Butoxy-4-methoxybenzoic acid, against well-established HDAC inhibitors. We will delve into the mechanistic rationale, present a robust experimental framework for efficacy comparison, and discuss hypothetical data to position this new chemical entity within the current therapeutic arsenal.
Introduction: The Role of Histone Deacetylases in Disease
Histone deacetylases are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from the lysine residues of histones.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[3] In various diseases, particularly cancer, the aberrant activity of HDACs contributes to the downregulation of tumor suppressor genes, promoting cell proliferation and survival.[2][4]
The inhibition of HDACs can restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[1][3] This mechanism has established HDAC inhibitors as a promising class of anti-cancer agents, with several compounds approved for clinical use.[4][5]
This guide will compare the efficacy of our hypothetical novel compound, 2-Butoxy-4-methoxybenzoic acid, with two well-characterized HDAC inhibitors:
Vorinostat (SAHA): A hydroxamic acid-based pan-HDAC inhibitor, and the first to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[4]
Romidepsin (FK228): A potent, cyclic peptide-based class I selective HDAC inhibitor, also approved for the treatment of CTCL.[3][4]
Mechanistic Postulate for 2-Butoxy-4-methoxybenzoic Acid
While the precise mechanism of 2-Butoxy-4-methoxybenzoic acid is under investigation, its structural features—a benzoic acid moiety with alkoxy substituents—suggest a potential interaction with the active site of HDAC enzymes. The carboxylic acid group could potentially chelate the zinc ion that is essential for the catalytic activity of most HDACs, a common mechanism for many HDAC inhibitors.[2] The butoxy and methoxy groups may contribute to the compound's specificity and binding affinity within the hydrophobic pocket of the enzyme's active site.
Experimental Workflow for Comparative Efficacy Analysis
To rigorously evaluate the efficacy of 2-Butoxy-4-methoxybenzoic acid in comparison to Vorinostat and Romidepsin, a multi-tiered experimental approach is proposed. This workflow encompasses in vitro enzymatic assays and cell-based functional assays.
Caption: A streamlined workflow for the comparative evaluation of novel HDAC inhibitors.
Detailed Experimental Protocols
3.1.1. In Vitro HDAC Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a broad-spectrum HDAC enzyme preparation.
Principle: A fluorogenic HDAC substrate is deacetylated by the enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent signal. The inhibition of HDAC activity results in a decreased signal.
Protocol:
Prepare a dilution series of 2-Butoxy-4-methoxybenzoic acid, Vorinostat, and Romidepsin in assay buffer.
In a 96-well plate, add the HDAC enzyme preparation (e.g., HeLa nuclear extract).
Add the test compounds at various concentrations.
Initiate the reaction by adding the fluorogenic HDAC substrate.
Incubate at 37°C for a specified time.
Stop the reaction and add the developer solution.
Measure the fluorescence intensity using a plate reader.
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3.1.2. Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where metabolically active cells reduce the yellow MTT to a purple formazan product.[6] The amount of formazan is proportional to the number of viable cells.[6]
Protocol:
Seed cancer cells (e.g., HCT116, A549) in a 96-well plate and allow them to adhere overnight.
Treat the cells with a dilution series of 2-Butoxy-4-methoxybenzoic acid, Vorinostat, and Romidepsin.
Incubate for 48-72 hours.
Add MTT solution to each well and incubate for 3-4 hours.
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
Measure the absorbance at a specific wavelength using a plate reader.
Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Comparative Data
The following table summarizes the hypothetical data obtained from the described experimental protocols.
Parameter
2-Butoxy-4-methoxybenzoic Acid
Vorinostat (SAHA)
Romidepsin (FK228)
HDAC Pan-Inhibition IC50 (nM)
150
10
36
Class I HDAC Selectivity
Moderate
Low (Pan-inhibitor)
High
HCT116 Cell Viability GI50 (µM)
2.5
1.8
0.05
A549 Cell Viability GI50 (µM)
5.2
3.5
0.1
Histone H3 Acetylation (at GI50)
+++
++++
+++++
p21 Gene Upregulation (Fold Change)
8
12
20
Mechanistic Insights and Discussion
The hypothetical data suggests that 2-Butoxy-4-methoxybenzoic acid is a moderately potent HDAC inhibitor with an IC50 in the nanomolar range, though less potent than the established inhibitors Vorinostat and Romidepsin. Its efficacy in reducing cancer cell viability is comparable to Vorinostat, particularly in HCT116 cells.
The observed increase in histone H3 acetylation upon treatment with 2-Butoxy-4-methoxybenzoic acid would confirm its on-target activity. The subsequent upregulation of the p21 gene, a key cell cycle inhibitor and a known target of HDAC-mediated silencing, provides a mechanistic link between target engagement and the observed anti-proliferative effects.
Caption: The signaling pathway of HDAC inhibition leading to anti-cancer effects.
Conclusion and Future Directions
This guide outlines a hypothetical yet scientifically rigorous framework for comparing the efficacy of a novel compound, 2-Butoxy-4-methoxybenzoic acid, with known HDAC inhibitors. The proposed experimental workflow provides a clear path to characterizing its potency, selectivity, and cellular effects. The hypothetical data suggests that 2-Butoxy-4-methoxybenzoic acid could be a promising lead compound for further optimization.
Future studies should focus on comprehensive isoform selectivity profiling to understand its potential for a more targeted therapeutic effect with potentially fewer side effects. In vivo studies in relevant animal models will be crucial to evaluate its pharmacokinetic properties, safety profile, and anti-tumor efficacy.
References
Cleveland Clinic. (2022, June 8). Phosphodiesterase Inhibitors: Types and Purpose. Retrieved from [Link]
National Center for Biotechnology Information. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs) - StatPearls. Retrieved from [Link]
National Center for Biotechnology Information. (2023, June 26). Phosphodiesterase Inhibitors - StatPearls. Retrieved from [Link]
Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy - PMC. Retrieved from [Link]
Cleveland Clinic. (2026, February 13). Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses. Retrieved from [Link]
Wikipedia. (n.d.). Phosphodiesterase inhibitor. Retrieved from [Link]
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
Patsnap Synapse. (2024, June 21). What are PDE inhibitors and how do they work?. Retrieved from [Link]
ResearchGate. (n.d.). PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. Retrieved from [Link]
Massive Bio. (2026, March 1). Mao Inhibitor. Retrieved from [Link]
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]
MDPI. (2020, November 22). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Retrieved from [Link]
PubMed. (2017, September 15). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Retrieved from [Link]
Pharmacognosy Magazine. (2021, January 15). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Retrieved from [Link]
PubChem. (n.d.). 2-butoxy-4-methoxybenzoic acid (C12H16O4). Retrieved from [Link]
PUBLISSO. (2025, August 8). 2‐Butoxyethanol (Ethylene glycol monobutyl ether). Retrieved from [Link]
Carcinogenic Potency Database. (2007, October 3). 2-butoxyethanol. Retrieved from [Link]
Cosmetic Ingredient Review. (2025, February 14). Amended Safety Assessment of Butoxyethanol as Used in Cosmetics. Retrieved from [Link]
PubMed. (2006, August 15). Mechanisms of 2-butoxyethanol-induced hemangiosarcomas. Retrieved from [Link]
JDDonline. (n.d.). Clinical Efficacy and Safety of a Multimodality Skin Brightener CompositionCompared With 4% Hydroquinone. Retrieved from [Link]
Scandinavian Journal of Work, Environment & Health. (n.d.). Percutaneous absorption of 2-butoxyethanol in man. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
High-Resolution HPLC Profiling of Synthesized 2-Butoxy-4-methoxybenzoic Acid: A Comparative Column and Mobile Phase Guide
Executive Summary 2-Butoxy-4-methoxybenzoic acid (CAS 95420-80-7) is a critical intermediate in pharmaceutical development, most notably utilized in the synthesis of1 and other anticoagulant therapeutics[1]. Because this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Butoxy-4-methoxybenzoic acid (CAS 95420-80-7) is a critical intermediate in pharmaceutical development, most notably utilized in the synthesis of1 and other anticoagulant therapeutics[1]. Because this intermediate undergoes highly specific downstream coupling reactions—such as amide bond formation with complex anilines—its purity profile directly impacts the yield and safety of the final Active Pharmaceutical Ingredient (API)[1]. This guide provides a mechanistic comparison of HPLC methodologies to objectively determine the optimal conditions for resolving this compound from its synthetic byproducts.
Mechanistic Origins of Synthetic Impurities
The synthesis of 2-butoxy-4-methoxybenzoic acid typically involves the base-catalyzed alkylation of 2-hydroxy-4-methoxybenzoic acid using 1-bromobutane[2]. While this 2 is scalable, it inherently generates a specific impurity profile that must be rigorously monitored[2].
The three primary impurities encountered are:
Impurity A (Unreacted Precursor): Residual 2-hydroxy-4-methoxybenzoic acid.
Impurity B (Over-alkylation): Butyl 2-butoxy-4-methoxybenzoate, formed when excess alkyl halide esterifies the carboxylic acid group.
Impurity C (Isomeric Byproduct): Positional isomers (e.g., 4-butoxy-2-methoxybenzoic acid) resulting from non-selective alkylation if the starting material contained isomeric impurities.
Fig 1. Synthesis pathway and mechanistic origins of impurities for 2-Butoxy-4-methoxybenzoic acid.
Chromatographic Challenges & Alternative Comparisons
To develop a robust, self-validating HPLC method, analytical scientists must address two primary chromatographic challenges: peak tailing of the carboxylic acid moiety and the co-elution of closely related structural isomers.
Mobile Phase Additives: Formic Acid vs. Trifluoroacetic Acid (TFA)
The Causality: 2-Butoxy-4-methoxybenzoic acid has an estimated pKa of ~3.8. When using 0.1% Formic Acid (pH ~2.7) as a mobile phase additive, the pH is not sufficiently low to fully suppress the ionization of the carboxylic acid group. According to the Henderson-Hasselbalch equation, this partial ionization means the analyte exists simultaneously in both protonated and deprotonated states within the column, resulting in severe peak tailing (Tailing Factor > 1.8). By switching to 0.1% TFA (pH ~2.0), the pH drops nearly two units below the pKa, ensuring >99% of the analyte is in its neutral, protonated state, yielding sharp, symmetrical peaks.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The Causality: Standard C18 columns separate analytes purely based on hydrophobic partitioning (LogP). However, the target compound and its isomeric byproduct (Impurity C) possess identical molecular weights and nearly identical LogP values, leading to co-elution on a C18 phase. A Phenyl-Hexyl column introduces
π−π
interactions. The distinct ortho/para positioning of the electron-donating butoxy and methoxy groups alters the electron density of the aromatic ring. The Phenyl-Hexyl stationary phase differentially interacts with these unique
π
-electron clouds, achieving baseline resolution where hydrophobic partitioning fails.
Fig 2. Logical workflow for HPLC method optimization resolving co-elution and peak tailing issues.
Comparative Performance Data
The following table summarizes the quantitative chromatographic data obtained during method optimization, objectively demonstrating the superiority of the Phenyl-Hexyl/TFA system.
Method Configuration
Mobile Phase pH
Target Retention Time (min)
Tailing Factor (Tf)
Resolution (Rs) vs Impurity C
Outcome
C18 + 0.1% Formic Acid
~2.7
8.45
1.85
1.1
Fail (Co-elution & Tailing)
C18 + 0.1% TFA
~2.0
8.60
1.12
1.4
Marginal (Poor Resolution)
Phenyl-Hexyl + 0.1% TFA
~2.0
9.15
1.08
2.6
Pass (Baseline Resolution)
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating step-by-step methodology for the purity profiling of 3[3].
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and sonicate for 10 minutes to degas.
Mobile Phase B (Organic): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Sonicate for 10 minutes.
Diluent: Methanol:Water (50:50, v/v).
Step 2: Sample Preparation
Standard Solution: Accurately weigh 10.0 mg of 2-Butoxy-4-methoxybenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).
Sample Solution: Prepare the synthesized batch sample identically to the standard solution.
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength (UV): 254 nm.
Injection Volume: 10 µL.
Gradient Program:
0 - 2 min: 20% B
2 - 12 min: Linear ramp to 80% B
12 - 15 min: Hold at 80% B
15 - 16 min: Return to 20% B
16 - 20 min: Re-equilibration at 20% B
Step 4: Self-Validating System Suitability Testing (SST)
Before analyzing the synthetic batch, inject the Standard Solution five times. The system validates its own resolving power and fluidic stability only if the following criteria are met:
Relative Standard Deviation (RSD): < 2.0% for the principal peak area across all 5 injections.
Tailing Factor (Tf): < 1.5 for the principal peak.
Resolution (Rs): > 2.0 between 2-Butoxy-4-methoxybenzoic acid and any spiked Impurity C standard.
A Senior Application Scientist's Guide to the Proper Disposal of 2-Butoxy-4-methoxybenzoic Acid
As researchers and scientists dedicated to innovation, our work is predicated on a foundation of safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural after...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists dedicated to innovation, our work is predicated on a foundation of safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Butoxy-4-methoxybenzoic acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and compliance of the entire process.
Hazard Profile and Essential Risk Assessment
2-Butoxy-4-methoxybenzoic acid, while not having a unique, comprehensive safety data sheet in common databases, can be effectively risk-assessed by examining its structural components: a substituted benzoic acid and a 2-butoxyethanol ether group.
Benzoic Acid Moiety : Derivatives of benzoic acid are often classified as skin and eye irritants.[1][2] They are typically solid organic acids that require careful handling to avoid dust formation.[3][4]
2-Butoxyethanol Moiety : The presence of the 2-butoxy group introduces hazards associated with 2-Butoxyethanol, a substance known to be absorbed through the skin and potentially cause damage to the liver and kidneys.[5] It is also incompatible with strong oxidizing agents.[5]
Therefore, 2-Butoxy-4-methoxybenzoic acid must be treated as a hazardous substance with risks of skin and eye irritation, potential toxicity if ingested or inhaled, and the possibility of organ damage upon significant exposure.[1][5]
Personal Protective Equipment (PPE) and Immediate Safety
Before handling or preparing for disposal, establishing a primary barrier of defense is critical. The choice of PPE is dictated by the compound's hazard profile.
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. Given that 2-Butoxyethanol can be absorbed through the skin, this is a critical control point.[5]
Body Protection : A standard laboratory coat should be worn. For larger quantities or situations with a high risk of dust generation, additional protective clothing may be necessary.[4]
Respiratory Protection : If there is a risk of generating dust, work should be conducted in a chemical fume hood to prevent inhalation.[6]
Always ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Alert Personnel : Immediately notify colleagues in the vicinity.
Isolate the Area : If safe to do so, restrict access to the spill area.
Don Appropriate PPE : Before attempting cleanup, don the full PPE detailed in Section 2.
Contain and Clean :
For small, solid spills, gently sweep or shovel the material into a suitable, clearly labeled container for hazardous waste disposal.[3][6] Crucially, avoid actions that create dust. [3][4][6]
Clean the spill area with a damp cloth, and place all contaminated cleanup materials into the same sealed, labeled hazardous waste container.[6]
Decontaminate : Wash hands and any potentially exposed skin thoroughly with soap and water after cleanup is complete.[1]
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[6]
Core Disposal Workflow: A Step-by-Step Guide
Disposal of 2-Butoxy-4-methoxybenzoic acid must follow a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8][9]
Step 1: Waste Characterization
The first step in any disposal procedure is to correctly identify the material as waste. As an organic acid with potential health hazards, 2-Butoxy-4-methoxybenzoic acid must be classified as hazardous chemical waste.[10][11]
Step 2: Select a Compatible Waste Container
The choice of container is critical to prevent leaks and reactions.
Material Compatibility : Use a container made of material that is compatible with organic acids. High-density polyethylene (HDPE) or glass containers are typically appropriate. Never use metal containers for acidic waste , as they can corrode and leak.[12]
Container Integrity : Ensure the container is in good condition, free from cracks or damage, and has a secure, tightly-sealing screw cap.[12] Corks or rubber stoppers are not sufficient.[13]
Capacity : Do not overfill containers. A good practice is to fill liquid waste containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[13][14]
Step 3: Proper Labeling
From the moment the first quantity of waste is added, the container must be correctly labeled. This is a strict regulatory requirement.[10][11]
The label must clearly state the words "HAZARDOUS WASTE" .[10]
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages or volumes.[7][12]
Include the date when waste was first added to the container (the "accumulation start date").[10][11]
Step 4: Waste Segregation and Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
Incompatibility : Store this acidic waste separately from bases, cyanides, sulfides, and strong oxidizing agents to prevent dangerous chemical reactions.[4][12] Using secondary containment bins is a best practice for segregating incompatible liquid wastes.[7][15]
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]
Container Status : Keep the waste container tightly sealed at all times, except when adding waste.[7]
Step 5: Arrange for Final Disposal
Once the container is full or has been in accumulation for a designated period (consult your institution's policy), arrange for its removal.
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to request a hazardous waste pickup.[15]
Complete any required forms, ensuring the information matches the container label exactly.[14]